4-Chloro-7-methoxy-2-phenylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSITKSXXHTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444476 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189816-05-5 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189816-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold represents a quintessential "privileged structure" in the landscape of medicinal chemistry, forming the foundational core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework that can be strategically functionalized to modulate biological activity. Within this important class of heterocycles, 4-Chloro-7-methoxy-2-phenylquinoline emerges as a compound of significant interest. It serves not only as a subject of academic inquiry but, more critically, as a versatile and pivotal intermediate in the synthesis of complex molecules for drug discovery and materials science.[2]
This technical guide offers a comprehensive exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its core chemical properties, detail synthetic and analytical methodologies with an emphasis on the causality behind experimental choices, and explore its reactivity and profound potential as a building block for novel therapeutic agents. The unique combination of a reactive C4-chloro group, an electron-donating C7-methoxy group, and a C2-phenyl substituent endows this molecule with a distinct chemical personality, making it a valuable scaffold for developing potential anticancer and antimicrobial agents.[2]
Core Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. These characteristics dictate its behavior in reaction media, its purification, and its handling.
| Property | Value | Source |
| CAS Number | 189816-05-5 | [3][4] |
| Molecular Formula | C₁₆H₁₂ClNO | [3][4][5] |
| Molecular Weight | 269.73 g/mol | [3][4] |
| Monoisotopic Mass | 269.06073 Da | [6] |
| Appearance | Expected to be a solid (related compounds are white/yellow solids) | [7][8] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [9] |
Structural Analysis: A Crystallographic Perspective
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general strategy involves the construction of the 7-methoxy-2-phenyl-4-quinolone core, followed by a chlorination step.
Synthetic Pathway Overview
A common and effective route begins with 3-methoxyaniline, which undergoes condensation and subsequent thermal cyclization to form the quinolone ring system. The final key step is the conversion of the 4-oxo group into the 4-chloro substituent using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is critical as it activates the C4 position for subsequent nucleophilic substitution reactions.[2][13]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on established methodologies for quinoline synthesis.[13]
Objective: To synthesize this compound from 7-methoxy-2-phenyl-1H-quinolin-4-one.
Materials:
-
7-Methoxy-2-phenyl-1H-quinolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-methoxy-2-phenyl-1H-quinolin-4-one (1.0 eq) in phosphorus oxychloride (10 eq).
-
Causality: POCl₃ serves as both the reagent and the solvent in many cases, ensuring the reaction proceeds to completion. An excess is used to drive the equilibrium towards the chlorinated product.
-
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature is necessary to overcome the activation energy for the conversion of the relatively stable quinolone tautomer to the chloroquinoline.
-
-
Workup - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Causality: This step quenches the excess reactive POCl₃, hydrolyzing it to phosphoric acid. This must be done slowly and with cooling as the reaction is highly exothermic.
-
-
Neutralization: Once the ice has melted, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to basic (pH ~8).
-
Causality: Neutralization is crucial to remove acidic byproducts and to ensure the target compound, which is a weak base, is in its free-base form for efficient extraction into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Causality: The brine wash helps to remove residual water from the organic phase, aiding the drying process.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Causality: Column chromatography is essential to separate the desired product from any unreacted starting material or side products, yielding a compound of high purity required for subsequent applications.
-
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's atomic connectivity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (7.0-8.5 ppm): Multiple signals (doublets, triplets, multiplets) corresponding to the protons on the quinoline and phenyl rings. Singlet (~4.0 ppm): A sharp signal integrating to 3H for the methoxy (-OCH₃) group protons.[7] |
| ¹³C NMR | Aromatic region (100-160 ppm): ~14 distinct signals for the aromatic carbons. Methoxy carbon (~55 ppm).[7][14] |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z 269. Isotopic Pattern: A characteristic M+2 peak at m/z 271 with ~1/3 the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[6] |
| Infrared (IR) | C=N stretch (~1620 cm⁻¹), C-O stretch (~1250 cm⁻¹), Ar-H stretch (~3050 cm⁻¹), C-Cl stretch (in the fingerprint region, <800 cm⁻¹).[14][15] |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its role as a versatile synthetic intermediate. Its reactivity is dominated by the electronically-deficient quinoline ring and the lability of the C4-chloro substituent.[2]
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C4 position is the molecule's primary reactive handle. It is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This SₙAr reaction is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries. This synthetic versatility is a key advantage for medicinal chemistry programs.[2]
Caption: Reactivity at the C4 position enables diverse derivatization.
Applications in Drug Discovery
The quinoline core is a well-established pharmacophore, and derivatives of this compound are of significant interest for developing new therapeutic agents.[1][2]
-
Anticancer Agents: Many potent kinase inhibitors are built upon the quinoline or the related quinazoline scaffold.[16] The C4 position is often functionalized with anilino- or aryloxy- groups to target the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR).[1] The methoxy and chloro groups play crucial roles in modulating solubility, metabolic stability, and binding interactions within the target protein.[17][18]
-
Antimicrobial Research: The quinoline framework is also present in numerous antimicrobial agents. This scaffold can be elaborated to design compounds that interfere with bacterial or viral replication pathways.[1][2]
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.
-
Hazards: Based on data for structurally similar compounds, it should be considered harmful if swallowed and a potential cause of serious eye irritation or damage.[19]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container to prevent moisture absorption and degradation.[9] Keep in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible substances such as strong oxidizing agents.[9]
Conclusion
This compound is more than a mere catalog chemical; it is a strategically vital scaffold with significant potential for innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its highly reactive C4-chloro group make it an invaluable building block.[2] For researchers and scientists in drug development, understanding the nuanced properties and reactivity of this intermediate opens the door to creating diverse molecular architectures with the potential to address pressing therapeutic needs, particularly in the fields of oncology and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]
- 4. scbt.com [scbt.com]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. PubChemLite - 2-chloro-7-methoxy-4-phenylquinoline (C16H12ClNO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 14. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drughunter.com [drughunter.com]
- 18. youtube.com [youtube.com]
- 19. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of 4-Chloro-7-methoxy-2-phenylquinoline
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-7-methoxy-2-phenylquinoline
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this diverse family, this compound emerges as a particularly compelling molecule. Its architecture, featuring a reactive chlorine atom at the C4 position, an electron-donating methoxy group at C7, and a lipophilic phenyl ring at C2, makes it a highly versatile intermediate for synthetic derivatization and a promising candidate for therapeutic development.[1] This technical guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this compound and its analogues. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a review of the existing literature but also detailed, field-proven experimental protocols to facilitate further investigation.
Introduction: The Strategic Importance of the Quinoline Core
Quinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic functionalization of the quinoline ring system is a key tactic in drug discovery, allowing for the precise modulation of a molecule's physicochemical properties to optimize its pharmacokinetic and pharmacodynamic profile.
This compound is a testament to this principle. The key structural features contribute to its potential:
-
Quinoline Core: A bicyclic aromatic scaffold that provides a rigid framework for orienting substituents and can participate in π-π stacking interactions with biological targets.
-
4-Chloro Group: This is the most significant feature for synthetic versatility. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups to generate extensive libraries of derivatives.[1]
-
7-Methoxy Group: The electron-donating nature of the methoxy group influences the electronic distribution of the quinoline ring system, which can impact binding affinities. It also provides a potential site for hydrogen bonding with target proteins.[3]
-
2-Phenyl Group: This bulky, lipophilic group can enhance membrane permeability and engage in hydrophobic or van der Waals interactions within a target's binding pocket, often contributing significantly to potency.[4]
This guide synthesizes the current understanding of this compound, focusing on its proven biological activities and the experimental methodologies required to validate them.
Synthetic Strategy: A Versatile Intermediate
This compound is primarily valued as a crucial intermediate in the synthesis of more complex bioactive molecules.[1][2] Its preparation is a critical first step in many drug discovery campaigns. While several specific routes exist, a generalized, logical pathway often involves the construction of the core quinoline ring followed by chlorination.
A common conceptual approach involves the cyclization of appropriately substituted anilines and carbonyl compounds, followed by a chlorination step to install the reactive handle at the C4 position.
References
The Synthetic Heart of Innovation: A Technical Guide to the Mechanistic Potential of the 4-Chloro-7-methoxy-2-phenylquinoline Scaffold
Preamble: Beyond a Single Mechanism
In the landscape of modern drug discovery, the pursuit of novel therapeutics often begins not with a single, defined mechanism of action, but with a versatile chemical scaffold—a foundational structure from which a multitude of potent and selective agents can be derived. 4-Chloro-7-methoxy-2-phenylquinoline represents such a cornerstone. While this compound is primarily recognized as a crucial synthetic intermediate, its true significance lies in the diverse and potent biological activities of the derivatives it enables.[1] This technical guide, therefore, moves beyond a narrow examination of the parent compound to provide an in-depth exploration of the validated mechanisms of action and therapeutic potential unlocked by leveraging this powerful quinoline core. For researchers, scientists, and drug development professionals, understanding the inherent potential of this scaffold is paramount to innovating the next generation of targeted therapies.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[2][3] This inherent versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2] The specific substitutions on the quinoline ring, such as the 4-chloro, 7-methoxy, and 2-phenyl groups of the title compound, provide a unique combination of electronic and steric properties that make it an ideal starting point for chemical elaboration.[1] The chlorine atom at the 4-position is particularly noteworthy, as it is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups.[2]
Mechanistic Avenues Enabled by the this compound Scaffold
The true mechanistic story of this compound is told through the diverse biological activities of its progeny. By modifying the 4-position, researchers have developed potent inhibitors of several key cellular processes implicated in disease, particularly cancer.
Inhibition of Topoisomerase I
Topoisomerase I (TOP1) is a critical enzyme involved in DNA replication and transcription, making it a well-established target for anticancer drugs.[3] Derivatives of the 2-arylquinoline scaffold have been identified as a new class of TOP1 inhibitors.[3] These compounds stabilize the TOP1-DNA cleavage complex, leading to DNA damage and ultimately, apoptosis.[3] The design of these inhibitors often involves the introduction of an alkoxy group at the 4-position, which is believed to interact with residues in the major groove of DNA.[3]
Experimental Protocol: TOP1-Mediated DNA Cleavage Assay
A key experiment to validate the activity of potential TOP1 inhibitors is the DNA cleavage assay. This assay directly measures the ability of a compound to stabilize the covalent complex between TOP1 and DNA.
Methodology:
-
Reaction Setup: A supercoiled plasmid DNA substrate (e.g., pBR322) is incubated with human TOP1 enzyme in a reaction buffer.
-
Compound Addition: The test compound (a derivative of this compound) is added at various concentrations. Camptothecin is typically used as a positive control.
-
Incubation: The reaction is incubated to allow for TOP1 to nick the DNA and for the compound to stabilize the cleavage complex.
-
Termination: The reaction is stopped by the addition of a loading buffer containing SDS, which denatures the TOP1 enzyme.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged. An increase in the amount of nicked, open-circular DNA relative to the supercoiled form indicates TOP1 inhibition.[3]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are potent anticancer agents. Derivatives of 2-phenylquinoline have been reported to act as antimitotic agents by inhibiting tubulin polymerization.[4] This inhibition leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
The following diagram illustrates the general mechanism of action for microtubule-targeting agents.
Caption: Inhibition of tubulin polymerization by 2-phenylquinoline derivatives.
Inhibition of Tyrosine Kinases
Tyrosine kinases are a large family of enzymes that play critical roles in cell signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. The 4-anilinoquinoline scaffold, which can be synthesized from 4-chloroquinolines, is a well-established pharmacophore for tyrosine kinase inhibitors.[5] Derivatives of this compound are being investigated as inhibitors of key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
Signaling Pathway: Tyrosine Kinase Inhibition
The diagram below depicts the general principle of tyrosine kinase inhibition by quinoline-based compounds.
Caption: Competitive inhibition of ATP binding to tyrosine kinases.
Biological Activity of Representative Derivatives
The following table summarizes the cytotoxic activity of various derivatives synthesized from quinoline scaffolds, illustrating the potential of this chemical class.
| Compound Class | Target Cell Lines | IC50 / GI50 Values | Putative Mechanism of Action | Reference |
| 4-Alkoxy-2-arylquinolines | NCI-60 Panel | Sub-micromolar to low micromolar | Topoisomerase I Inhibition | [3] |
| 4-Anilino-2-phenylquinolines | NCI-60 Panel | Low micromolar | Not specified, cytotoxic | [5] |
| 4-Aryloxy-7-chloroquinolines | Leishmania donovani | - | Mitochondrial membrane potential disruption | [6] |
| 7-Methoxy-4-(quinazolin-yl)-dihydroquinoxalinone | NCI-60 Panel | Sub-nanomolar | Tubulin Binding | [4] |
Note: IC50/GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Conclusion and Future Directions
This compound is a molecule of significant strategic importance in medicinal chemistry. While it does not possess a defined mechanism of action in its own right, it serves as a highly versatile and valuable scaffold for the synthesis of a diverse range of biologically active compounds. The derivatives of this quinoline core have demonstrated potent activity through multiple mechanisms, including the inhibition of topoisomerase I, disruption of microtubule dynamics, and inhibition of key tyrosine kinases. The continued exploration of the chemical space accessible from this starting material holds immense promise for the discovery of novel and effective therapeutic agents for a variety of diseases, most notably cancer. Future research should focus on the synthesis of novel derivatives and their rigorous biological evaluation to further elucidate structure-activity relationships and identify lead compounds with optimal efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro 4-Aryloxy-7-chloroquinoline derivatives are effective in mono- and combined therapy against Leishmania donovani and induce mitocondrial membrane potential disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methoxy-2-phenylquinoline stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and organic synthesis. As a derivative of the quinoline core, a structure renowned for its presence in a multitude of biologically active compounds, this molecule offers a versatile platform for the development of novel therapeutic agents and complex organic structures.[1] The strategic placement of its substituents—a reactive chloro group at the 4-position, an electron-donating methoxy group at the 7-position, and a phenyl ring at the 2-position—imparts a unique combination of chemical reactivity and steric and electronic properties. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, serving as a vital resource for professionals engaged in drug discovery and chemical research.
Historical Context and Discovery
The history of this compound is intrinsically linked to the broader exploration of quinoline chemistry, which dates back to the 19th century with the isolation of quinoline from coal tar. The quinoline scaffold quickly garnered attention for its therapeutic potential, most notably with the discovery of quinine, a natural antimalarial alkaloid.[2] This spurred extensive research into the synthesis of diverse quinoline derivatives, leading to the development of a wide array of synthetic methodologies and the discovery of numerous compounds with significant pharmacological activities, including anticancer and antimicrobial properties.[3]
While a singular "discovery" of this compound is not prominently documented in seminal literature, its emergence is a logical progression of systematic structure-activity relationship (SAR) studies on substituted quinolines. The introduction of a phenyl group at the 2-position is a common strategy to enhance the biological activity of quinoline-based compounds, while the methoxy group at the 7-position and the chloro group at the 4-position are key functionalities for modulating physicochemical properties and providing a handle for further synthetic transformations. Its primary role has been established as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical research.[4]
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through established methods of quinoline ring formation, followed by chlorination. The most plausible and widely applicable methods are the Combes and Doebner-von Miller reactions, which allow for the construction of the core 2-phenylquinoline scaffold.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound involves a two-step process:
-
Formation of 7-methoxy-2-phenylquinolin-4-ol: This intermediate can be synthesized via the Combes reaction.
-
Chlorination of 7-methoxy-2-phenylquinolin-4-ol: The hydroxyl group at the 4-position is then replaced by a chlorine atom.
DOT Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-methoxy-2-phenylquinolin-4-ol (via Combes Synthesis)
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5]
Protocol:
-
To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable high-boiling point solvent (e.g., Dowtherm A), add benzoylacetone (1.05 eq).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to a high temperature (typically 140-160 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-methoxy-2-phenylquinolin-4-ol.
Causality Behind Experimental Choices:
-
High-Boiling Point Solvent: The use of a high-boiling solvent like Dowtherm A is necessary to achieve the high temperatures required for the intramolecular cyclization.
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the β-diketone, facilitating the initial nucleophilic attack by the aniline and the subsequent cyclization and dehydration steps.
-
Neutralization: Neutralization is essential to deprotonate the quinolinol and allow for its precipitation from the aqueous solution.
Step 2: Synthesis of this compound
This step involves the conversion of the quinolinol to the corresponding chloroquinoline using a chlorinating agent.
Protocol:
-
Suspend 7-methoxy-2-phenylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basify the acidic solution with a concentrated aqueous base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9, which will precipitate the crude product.
-
Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry thoroughly.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups.
-
Quenching on Ice: This is a critical safety step to manage the highly exothermic reaction of POCl₃ with water.
-
Basification: The product is often protonated in the acidic reaction mixture, and basification is necessary to obtain the free base and induce its precipitation.
Physicochemical Properties
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its key physicochemical properties can be summarized based on its chemical structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 189816-05-5 | [5] |
| Molecular Formula | C₁₆H₁₂ClNO | [5] |
| Molecular Weight | 269.73 g/mol | [5] |
| Appearance | Likely a white to off-white solid | Inferred |
| Melting Point | Not available in literature | - |
| Boiling Point | Not available in literature | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and poorly soluble in water. | Inferred |
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[4] The quinoline nucleus is a privileged scaffold in medicinal chemistry, and this particular derivative offers several strategic advantages for the synthesis of novel compounds.[6]
DOT Diagram of Application Workflow:
Caption: Synthetic utility of this compound.
Key Synthetic Transformations
-
Nucleophilic Aromatic Substitution (SNA_r) at the C4-Position: The chlorine atom at the 4-position is highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of functional groups, including amines, thiols, and alcohols, to generate libraries of 4-substituted-7-methoxy-2-phenylquinolines for biological screening. The synthesis of 4-aminoquinolines, in particular, is a well-established strategy for the development of antimalarial and anticancer agents.
-
Cross-Coupling Reactions: The quinoline and phenyl rings can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the construction of more complex molecular architectures with tailored properties.
Potential Biological Activities
While specific biological data for this compound is scarce, the broader class of 2-phenylquinoline derivatives has shown promise in several therapeutic areas:
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I and protein kinases, which are crucial for cancer cell proliferation and survival.[7] The 2-phenylquinoline scaffold is a key feature in some of these active compounds.
-
Antimicrobial and Antimalarial Activity: The quinoline core is the basis for numerous antimalarial drugs, and various derivatives continue to be explored for their efficacy against resistant strains of malaria. Additionally, quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.
Conclusion
This compound is a strategically important molecule in the field of organic and medicinal chemistry. While its own discovery and biological profile are not extensively detailed, its value as a synthetic intermediate is clear. The presence of multiple, distinct functional groups on the quinoline scaffold provides a rich platform for the generation of diverse molecular libraries. The established synthetic routes to the quinoline core, combined with the reactivity of the 4-chloro substituent, make it an accessible and valuable tool for researchers and drug development professionals. Further investigation into the direct biological activities of this compound and its derivatives may yet unveil novel therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 4-Chloro-7-methoxy-2-phenylquinoline: A Technical Guide
Introduction
4-Chloro-7-methoxy-2-phenylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.
Molecular Structure and Key Features
The structure of this compound, with the systematic numbering of the quinoline ring, is presented below. This numbering is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a complete picture of the molecular skeleton can be constructed.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy group. The phenyl group at the C2 position will influence the electronic environment of the quinoline protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.2-8.4 | d | 1H | H5 | The H5 proton is deshielded due to its peri-position to the nitrogen and the influence of the fused aromatic system. |
| ~7.9-8.1 | m | 2H | H2', H6' | These protons on the phenyl ring are ortho to the quinoline ring and are expected to be in the downfield region of the aromatic signals. |
| ~7.4-7.6 | m | 3H | H3', H4', H5' | The remaining protons of the C2-phenyl group are expected to resonate as a complex multiplet in this region. |
| ~7.3-7.4 | d | 1H | H8 | The H8 proton is part of the quinoline ring system. |
| ~7.2-7.3 | s | 1H | H3 | The H3 proton is a singlet as it has no adjacent protons. |
| ~7.0-7.1 | dd | 1H | H6 | The H6 proton will appear as a doublet of doublets due to coupling with H5 and H8. |
| ~3.9-4.0 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the upfield region. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C7 | Carbon attached to the electron-donating methoxy group. |
| ~158 | C2 | Carbon bearing the phenyl group, deshielded by the nitrogen. |
| ~151 | C4 | Carbon attached to the electronegative chlorine atom. |
| ~149 | C8a | Quaternary carbon at the ring junction. |
| ~139 | C1' | Quaternary carbon of the phenyl ring attached to the quinoline. |
| ~130-128 | Phenyl CHs | Aromatic carbons of the C2-phenyl group. |
| ~127 | C5 | Aromatic carbon in the quinoline ring. |
| ~122 | C3 | Aromatic carbon in the quinoline ring. |
| ~121 | C6 | Aromatic carbon in the quinoline ring. |
| ~120 | C4a | Quaternary carbon at the ring junction. |
| ~107 | C8 | Aromatic carbon shielded by the methoxy group. |
| ~56 | -OCH₃ | Carbon of the methoxy group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Employ a 30-degree pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | -OCH₃ |
| 1620-1580 | C=C stretch | Aromatic C=C |
| 1500-1400 | C=C stretch | Aromatic C=C |
| 1250-1200 | C-O stretch | Aryl ether |
| 1100-1000 | C-O stretch | Aryl ether |
| 850-750 | C-Cl stretch | Aryl chloride |
| 850-800 | C-H bend | Out-of-plane bending for substituted aromatic rings |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric water and carbon dioxide.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
For this compound (C₁₆H₁₂ClNO), the expected molecular weight is approximately 269.73 g/mol .[2][3]
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 269. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 271 with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of a monochlorinated compound.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through the loss of small, stable molecules or radicals.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and the fragmentation pattern.
Conclusion
This technical guide has outlined the predicted spectroscopic characteristics of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively characterize this compound and its derivatives. The provided experimental protocols offer a standardized approach for data acquisition, ensuring consistency and reliability in the laboratory. While the data presented here is predictive, it is based on sound spectroscopic principles and data from analogous structures, providing a robust framework for the spectroscopic elucidation of this important quinoline derivative.
References
An In-Depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline Derivatives and Analogs as Kinase Inhibitors
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of a specific, highly versatile class: 4-Chloro-7-methoxy-2-phenylquinoline and its analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the mechanistic basis for their anticancer potential, with a particular focus on their role as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, actionable protocols to facilitate further research and development in this promising area of oncology.
Introduction: The Quinoline Core in Modern Drug Discovery
Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the quinoline ring system has garnered significant attention for over a century.[1] Its rigid, planar structure and capacity for extensive functionalization allow for the fine-tuning of physicochemical and pharmacological properties.[2] Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and, most notably, anticancer effects.[3]
The specific scaffold of this compound serves as a critical intermediate and a valuable pharmacophore.[2] The chlorine atom at the C4 position is an excellent leaving group, providing a reactive handle for nucleophilic substitution to introduce a wide array of functional groups and build molecular diversity.[2] The methoxy group at C7 and the phenyl ring at C2 are crucial for modulating kinase binding affinity and selectivity. This guide will systematically dissect this scaffold, from its synthesis to its biological implications.
Synthesis of the this compound Core
The construction of the this compound scaffold is a strategic multi-step process. A robust and widely adopted method is the Conrad-Limpach synthesis to create the 4-hydroxyquinoline precursor, followed by a chlorination step.[4][5] The causality behind this two-stage approach lies in its efficiency and the use of readily available starting materials. The initial condensation and thermal cyclization builds the core heterocyclic system, and the subsequent chlorination activates the C4 position for further derivatization.
Figure 1: General synthetic workflow for the target molecule.
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis, beginning with the Conrad-Limpach reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination.
Step 1: Synthesis of 7-Methoxy-2-phenylquinolin-4-ol
-
Rationale: This step builds the fundamental quinolinone ring system. The reaction between an aniline (3-methoxyaniline) and a β-ketoester (ethyl benzoylacetate) first forms an enamine intermediate under kinetic control.[4][6] Subsequent heating in a high-boiling inert solvent induces an intramolecular electrocyclic ring closure, followed by elimination of ethanol to yield the thermodynamically stable 4-hydroxyquinoline product.[4][5] The use of an inert, high-boiling solvent like Dowtherm A or mineral oil is critical to reach the high temperatures required for cyclization while preventing degradation.[4]
-
Materials:
-
3-Methoxyaniline
-
Ethyl benzoylacetate
-
High-boiling inert solvent (e.g., Dowtherm A or mineral oil)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol, Toluene, Hexanes for washing
-
Round bottom flask (1 L), distillation apparatus, heating mantle, magnetic stirrer
-
-
Procedure:
-
To a 1 L round bottom flask, add 3-methoxyaniline (1.0 eq), ethyl benzoylacetate (1.1 eq), and the high-boiling solvent (e.g., Dowtherm A, ~10-15 mL per gram of aniline).
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst to the stirred mixture.
-
Equip the flask with a short-path distillation apparatus to remove the ethanol by-product as it forms, which drives the initial condensation reaction to completion.
-
Heat the mixture to reflux (approx. 250-260°C for Dowtherm A) for 2-3 hours. Monitor the reaction progress by observing the cessation of ethanol distillation.
-
During the heating period, the product, 7-Methoxy-2-phenylquinolin-4-ol, will precipitate from the hot solution.
-
Allow the reaction mixture to cool to room temperature (below 100°C).
-
Dilute the cooled mixture with toluene or xylene to reduce viscosity and filter the precipitated solid.
-
Wash the collected solid sequentially with toluene and then hexanes to remove residual solvent and impurities.
-
Dry the product in a vacuum oven to a constant weight. The product should be an off-white to pale yellow solid.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard deoxychlorination reaction to convert the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) into the more reactive 4-chloro derivative. Phosphorus oxychloride (POCl₃) serves as both the reagent and, often, the solvent.[7][8] The reaction proceeds via phosphorylation of the hydroxyl/keto group, creating a good leaving group that is subsequently displaced by a chloride ion.[9] Refluxing ensures the reaction goes to completion.
-
Materials:
-
7-Methoxy-2-phenylquinolin-4-ol (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice, Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
-
Procedure:
-
In a round bottom flask equipped with a reflux condenser, suspend 7-Methoxy-2-phenylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq).
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours. The reaction should become a clear solution as the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.
-
Caution: Quench the reaction residue with extreme care by slowly pouring it onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The solid product will precipitate. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.
-
Structure-Activity Relationships (SAR) and Biological Activity
The this compound core is a versatile scaffold for developing kinase inhibitors. The key to its efficacy lies in the strategic placement of substituents. The C4 position is the primary point for diversification, where the chlorine is displaced by various amine-containing moieties to interact with the hinge region of the kinase active site. The 7-methoxy group often sits in a hydrophobic pocket, and modifications on the C2-phenyl ring can be used to gain additional interactions and improve selectivity.
Figure 2: Key SAR points on the 2-phenylquinoline scaffold.
While data for the precise 7-methoxy scaffold is limited in publicly available literature, studies on closely related 8-methoxy and 8-hydroxy analogs provide critical insights into the SAR of this compound class.[3] These studies demonstrate that substitutions on the aniline ring at the C4 position dramatically influence antiproliferative activity.
| Compound ID | Quinoline Substitution (R¹) | 4-Anilino Substitution (R²) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 8 | 8-OCH₃ | 4'-COCH₃ | HCT-116 | 10.47 | [3] |
| 9 | 8-OH | 4'-COCH₃ | HCT-116 | 14.45 | [3] |
| 10 | 8-OCH₃ | 3'-COCH₃ | HCT-116 | 8.91 | [3] |
| 11 | 8-OH | 3'-COCH₃ | HCT-116 | 1.20 | [3] |
| 11 | 8-OH | 3'-COCH₃ | MCF7 | <0.01 | [3] |
| 11 | 8-OH | 3'-COCH₃ | MDA-MB-435 | <0.01 | [3] |
GI₅₀: Concentration required to inhibit cell growth by 50%.
Analysis of SAR from Analog Data:
-
Impact of Quinoline Substitution (R¹): A comparison between compounds 10 (8-OCH₃) and 11 (8-OH) reveals that a hydrogen-bond donating group (hydroxyl) at this position is more favorable for antiproliferative activity than a hydrogen-bond accepting group (methoxy) when the aniline ring is substituted at the meta position.[3]
-
Impact of Anilino Substitution (R²): The position of the acetyl group on the aniline ring is crucial. A meta-substitution (3'-COCH₃) as seen in compound 11 (GI₅₀ = 1.20 µM) is significantly more potent than a para-substitution (4'-COCH₃) as in compound 9 (GI₅₀ = 14.45 µM) against the HCT-116 colon cancer cell line.[3]
-
Potency and Selectivity: Compound 11 demonstrates exceptional potency, particularly against breast cancer cell lines MCF7 and MDA-MB-435, with GI₅₀ values of less than 0.01 µM.[3] This highlights the potential for developing highly effective agents by optimizing these substitution patterns.
Mechanism of Action: Targeting Oncogenic Signaling
Many quinoline-based anticancer agents exert their effect by inhibiting protein tyrosine kinases, which are critical enzymes in signaling pathways that control cell growth, proliferation, and survival.[10] Dysregulation of these pathways is a hallmark of cancer. Derivatives of the 4-anilinoquinoline scaffold are frequently designed as ATP-competitive inhibitors of receptors like EGFR and VEGFR-2.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling cascade, thereby inhibiting angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4-Chloro-7-methoxy-2-phenylquinoline: A Technical Guide to Putative Molecular Targets
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast library of quinoline derivatives, 4-Chloro-7-methoxy-2-phenylquinoline stands out as a compound of significant interest for drug discovery, particularly in oncology. Its unique substitution pattern—a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 7-position, and a phenyl ring at the 2-position—suggests a high potential for interaction with various biological targets implicated in cancer progression.[2][3] This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. We will delve into the mechanistic rationale for target selection, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that likely govern its biological effects. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anticancer therapies.
Introduction: The Quinoline Core and the Promise of this compound
Quinoline and its derivatives have long been a fertile ground for the discovery of new drugs, exhibiting a remarkable range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance therapeutic efficacy. This compound is a synthetically accessible intermediate with promising, yet underexplored, biological potential.[2] The presence of the 4-chloro group provides a crucial handle for nucleophilic substitution, allowing for the generation of diverse libraries of derivatives. The 7-methoxy group has been shown in related compounds to enhance potency, while the 2-phenyl substituent is a common feature in many bioactive quinolines, contributing to target engagement. Based on the extensive literature on structurally similar quinoline derivatives, we hypothesize that this compound may exert its therapeutic effects through the modulation of one or more of the following key cellular targets.
Potential Therapeutic Target I: Tyrosine Kinases (EGFR and VEGFR)
Rationale for Target Selection:
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] Numerous quinoline-based compounds have been developed as potent tyrosine kinase inhibitors, including FDA-approved drugs.[4][5][6] The 4-anilinoquinoline scaffold, structurally related to our compound of interest, is a well-established pharmacophore for EGFR inhibitors.[7] Furthermore, quinoline derivatives have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[4] The structural features of this compound make it a plausible candidate for interaction with the ATP-binding pocket of these kinases.
Experimental Validation Workflow:
The validation of this compound as a tyrosine kinase inhibitor involves a multi-step process, beginning with in vitro biochemical assays and progressing to cell-based studies.
Diagram: Tyrosine Kinase Inhibition Validation Workflow
Caption: A stepwise workflow for validating tyrosine kinase inhibition.
Detailed Experimental Protocols:
Protocol 2.1: In Vitro EGFR/VEGFR-2 Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in luminescence indicates kinase inhibition.[8][9][10][11][12][13][14]
-
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.[15]
-
Protocol 2.2: Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[16][17]
-
Materials:
-
Cancer cell lines with known EGFR or VEGFR expression (e.g., A431 for EGFR, HUVEC for VEGFR)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
Potential Therapeutic Target II: Tubulin Polymerization
Rationale for Target Selection:
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[18] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[18] The quinoline scaffold is present in several known tubulin polymerization inhibitors.[19][20] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[21] The planar aromatic structure of this compound suggests it could favorably interact with this binding site.
Experimental Validation Workflow:
Validating the effect of this compound on tubulin polymerization involves both in vitro and cell-based assays.
Diagram: Tubulin Polymerization Inhibition Validation Workflow
Caption: A workflow for validating tubulin polymerization inhibition.
Detailed Experimental Protocols:
Protocol 3.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter that binds to polymerized tubulin.[18]
-
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP
-
Fluorescent reporter dye
-
This compound
-
Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls
-
Black 96-well plates
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer on ice.
-
Add serial dilutions of this compound or control compounds to the wells of a pre-warmed plate.
-
Initiate polymerization by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of polymerization and determine the IC50 value for inhibition.[21]
-
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle. Tubulin inhibitors typically cause an arrest in the G2/M phase.
-
Materials:
-
Cancer cell line (e.g., HeLa or MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase and stain with PI.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Potential Therapeutic Target III: Topoisomerases
Rationale for Target Selection:
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[22][23] Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately, cell death.[24] Many quinoline derivatives have been identified as potent topoisomerase I and II inhibitors, acting as "poisons" that stabilize the enzyme-DNA cleavage complex.[24] The planar, aromatic nature of the quinoline ring system in this compound allows for potential intercalation into DNA, a common mechanism for topoisomerase inhibitors.
Experimental Validation Workflow:
The validation of topoisomerase inhibition involves in vitro assays that directly measure the enzymatic activity.
Diagram: Topoisomerase Inhibition Validation Workflow
Caption: A workflow for validating topoisomerase inhibition.
Detailed Experimental Protocols:
Protocol 4.1: In Vitro Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.[22][23]
-
Materials:
-
Human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I assay buffer
-
This compound
-
Known topoisomerase I inhibitor (e.g., Camptothecin)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
-
-
Procedure:
-
Set up reactions containing supercoiled DNA, assay buffer, and varying concentrations of the test compound.
-
Add topoisomerase I to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA to determine the extent of inhibition.
-
Protocol 4.2: In Vitro Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibitors will prevent the release of individual DNA circles.[24][25]
-
Materials:
-
Human topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II assay buffer
-
ATP
-
This compound
-
Known topoisomerase II inhibitor (e.g., Etoposide)
-
Agarose gel electrophoresis system
-
DNA staining dye
-
-
Procedure:
-
Set up reactions containing kDNA, assay buffer, ATP, and varying concentrations of the test compound.
-
Add topoisomerase II to start the reaction.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and separate the catenated and decatenated DNA by agarose gel electrophoresis.
-
Stain and visualize the DNA bands.
-
Quantify the amount of decatenated DNA to determine the inhibitory activity.
-
Data Presentation and Interpretation
All quantitative data from the described assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Inhibitory Activities of this compound
| Target | Assay Type | Endpoint | IC50 / GI50 (µM) |
| EGFR | Kinase Assay | IC50 | Experimental Value |
| Cell Viability | GI50 | Experimental Value | |
| VEGFR-2 | Kinase Assay | IC50 | Experimental Value |
| Cell Viability | GI50 | Experimental Value | |
| Tubulin | Polymerization Assay | IC50 | Experimental Value |
| Cell Cycle Arrest | G2/M Accumulation | Experimental Value | |
| Topoisomerase I | DNA Relaxation | IC50 | Experimental Value |
| Topoisomerase II | DNA Decatenation | IC50 | Experimental Value |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer agents. Based on the extensive evidence for the anticancer activities of related quinoline derivatives, this guide has outlined a rational, multi-pronged approach to identifying its potential therapeutic targets, focusing on tyrosine kinases, tubulin, and topoisomerases. The detailed experimental workflows and protocols provided herein offer a robust framework for the systematic evaluation of this compound's biological activity. Successful validation of its interaction with one or more of these targets will pave the way for further lead optimization, preclinical development, and ultimately, the potential for a new therapeutic option for cancer patients. The synthetic tractability of the 4-chloro position offers a particularly attractive avenue for generating analogues with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 4. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. EGFR Kinase Enzyme System Application Note [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Foreword: The Quinoline Scaffold as a Privileged Structure in Oncology
An In-depth Technical Guide to 4-Chloro-7-methoxy-2-phenylquinoline: A Versatile Scaffold for Kinase Inhibitor Development
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinoline core is a quintessential example, forming the backbone of numerous drugs, particularly in oncology. Its rigid, bicyclic aromatic nature provides an ideal platform for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. This guide focuses on a specific, highly functionalized derivative, this compound, and explores its significant potential not as a direct therapeutic agent, but as a pivotal starting material and molecular scaffold for the rational design of next-generation kinase inhibitors. While extensive research has highlighted the role of similar quinoline structures as tubulin polymerization inhibitors, this guide will delve into the untapped potential and emerging strategies for leveraging this specific scaffold to target the vast and therapeutically crucial landscape of the human kinome.
Characterization of the Core Scaffold: this compound
This compound (C₁₆H₁₂ClNO) is a synthetic heterocyclic compound featuring a quinoline nucleus substituted with a chloro group at position 4, a methoxy group at position 7, and a phenyl group at position 2.[1][2][3][4] Its true value in drug discovery lies in its synthetic versatility.[5] The chlorine atom at the 4-position is a key reactive handle; it acts as an excellent leaving group, making the scaffold amenable to nucleophilic aromatic substitution. This allows for the systematic and efficient introduction of a wide array of side chains, most notably anilines, which is a critical step in the synthesis of many ATP-competitive kinase inhibitors.[6]
Key Physicochemical Properties:
-
Molecular Formula: C₁₆H₁₂ClNO[2]
-
Molecular Weight: 269.73 g/mol [2]
-
Appearance: Typically an off-white to light yellow powder.[7]
-
Solubility: Generally soluble in common organic solvents such as dichloromethane and chloroform.[8]
The strategic placement of the 7-methoxy group can also play a crucial role in target engagement, often contributing to favorable interactions within the ATP-binding pocket of kinases through hydrogen bonding or by influencing the overall electronic properties of the molecule.[6]
Biological Context: Beyond Tubulin Inhibition
The quinoline scaffold is biologically active in various contexts. Notably, many quinoline derivatives analogous to the natural product Combretastatin A-4 (CA-4) have been extensively investigated as potent inhibitors of tubulin polymerization.[9][10][11] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12][13]
While the primary focus of this guide is kinase inhibition, understanding the potent anti-mitotic activity of the broader quinoline family provides a crucial insight: this is a biologically validated scaffold capable of high-affinity interactions with protein targets. This established bioactivity encourages exploration into its potential against other critical oncology targets, such as protein kinases.
Below is a workflow illustrating the established mechanism of action for CA-4 analogue quinolines, which serves as a foundational model for the scaffold's ability to induce apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by quinoline analogues.
A Scaffold for Kinase Inhibition: Design Strategy and SAR Insights
The true potential of this compound in oncology research is realized when it is utilized as a foundational structure for creating targeted kinase inhibitors. The development of multi-targeted tyrosine kinase inhibitors like Lenvatinib, which features a 4-phenoxyquinoline core, underscores the viability of this strategy.[7][14]
The primary synthetic strategy involves the displacement of the 4-chloro group with a substituted aniline or phenoxy moiety. This "4-anilinoquinoline" or "4-phenoxyquinoline" motif is a classic pharmacophore that mimics the hinge-binding interaction of ATP within the kinase active site.
Structure-Activity Relationship (SAR) Insights from Analogues:
-
The 4-Anilino/Phenoxy Moiety: This group is critical for targeting the ATP hinge-binder region of kinases. Substitutions on this terminal phenyl ring can drastically alter potency and selectivity. Electron-withdrawing groups have shown to be beneficial for improving antitumor activity in some series.[15]
-
Substituents on the Quinoline Core: Methoxy groups, such as the one at the 7-position, can enhance binding affinity. Further functionalization, for example with a carboxamide group at the 6-position, has been shown to be a key feature in potent inhibitors like Lenvatinib.[14][16]
-
The 2-Phenyl Group: While many kinase inhibitors feature smaller groups at the 2-position, the phenyl ring on the core scaffold offers a vector for further modification to explore deeper pockets within the kinase active site or to modulate physicochemical properties like lipophilicity.[17]
The diagram below illustrates the general design strategy for converting the core scaffold into a potent kinase inhibitor.
Caption: Synthetic strategy for developing kinase inhibitors from the core scaffold.
Many derivatives of the quinoline scaffold have been shown to inhibit key oncogenic signaling pathways, such as those driven by VEGFR, FGFR, and PDGFR, which are crucial for tumor angiogenesis.[18]
Caption: Inhibition of key angiogenic signaling pathways by quinoline derivatives.
Experimental Protocols
To facilitate research in this area, this section provides trusted, step-by-step methodologies for the synthesis of the core scaffold and for a representative in vitro kinase inhibition assay.
Protocol 4.1: Synthesis of 4-Chloro-7-methoxyquinoline Derivatives
This protocol is a generalized procedure based on established methodologies for synthesizing the quinoline core and performing subsequent nucleophilic substitution.[6][14][19]
Part A: Synthesis of 7-methoxy-1H-quinolin-4-one
-
Reaction Setup: Dissolve 3-methoxyaniline and a suitable β-ketoester (e.g., ethyl benzoylacetate for the 2-phenyl derivative) in a high-boiling point solvent like diphenyl ether.
-
Cyclization: Heat the mixture to a high temperature (e.g., 220-250°C) for 1-2 hours to facilitate the Conrad-Limpach cyclization.
-
Work-up: Cool the reaction mixture and purify the resulting 7-methoxy-1H-quinolin-4-one precipitate by recrystallization or column chromatography.
Part B: Chlorination to form this compound
-
Reaction Setup: Suspend the 7-methoxy-1H-quinolin-4-one from Part A in a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like diisopropylethylamine.
-
Reaction: Heat the mixture under reflux (e.g., 100-110°C) for 1-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Protocol 4.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of a synthesized quinoline derivative against a target kinase.[20][21]
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
ATP (at or near Km concentration)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Synthesized quinoline inhibitor compound dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test quinoline compound in DMSO, then dilute further in the kinase assay buffer. Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Data Summary and Future Directions
The utility of the this compound scaffold is best demonstrated by the potent activity of the inhibitors derived from it. The table below presents representative data for quinoline/quinazoline-based inhibitors against various kinases, illustrating the potential for compounds derived from this core structure.
| Compound Class | Primary Target(s) | Representative IC₅₀ (nM) | Reference |
| 4-Anilinoquinoline | GAK | 3.9 - 5.7 | [6] |
| 4-Oxyquinoline | VEGFR2, FGFR1, PDGFRβ | 7.0 (VEGFR2), 69.0 (FGFR1) | [18] |
| 2-Chloroquinazoline | Tubulin/Antiproliferative | 27 (A549 cells) | [22] |
| 4-Phenoxyquinoline | c-Met | Varies | [15] |
Future Directions:
The path forward for leveraging the this compound scaffold is clear and promising.
-
Library Synthesis: The reactive 4-chloro position should be exploited to generate large, diverse libraries of 4-anilino and 4-phenoxy derivatives for high-throughput screening against a broad panel of kinases.
-
Structure-Based Design: For well-characterized kinases, computational modeling and docking studies can guide the rational design of substituents on both the 2-phenyl and the 4-anilino/phenoxy rings to maximize potency and selectivity.
-
Exploration of Novel Targets: While targets like VEGFR and EGFR are well-established, derivatives of this scaffold should be screened against emerging and less-drugged kinases to uncover novel therapeutic opportunities.
-
Optimization of ADME Properties: A critical focus must be placed on modifying the scaffold to ensure favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for translating potent in vitro activity into in vivo efficacy.
References
- 1. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]
- 2. scbt.com [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. nbinno.com [nbinno.com]
- 6. biorxiv.org [biorxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 12. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Page loading... [guidechem.com]
- 15. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scienceopen.com [scienceopen.com]
- 19. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC analysis of 4-Chloro-7-methoxy-2-phenylquinoline purity
An Application Note for the Purity Determination of 4-Chloro-7-methoxy-2-phenylquinoline by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. This compound is a significant heterocyclic intermediate in pharmaceutical synthesis, where its purity is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy.[1] The described methodology is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high resolution and accurate quantification of the main component and potential process-related impurities.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various biologically active molecules. In the pharmaceutical industry, the purity of such intermediates is paramount. Impurities, even at trace levels, can carry through the synthetic process, potentially compromising the quality, safety, and therapeutic efficacy of the final drug product.[1][2] Therefore, a reliable and accurate analytical method to assess purity is not just a quality control measure but a fundamental requirement for regulatory compliance and successful drug development.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity testing due to its high resolving power, sensitivity, and versatility in separating complex mixtures.[3][4] This note details a stability-indicating HPLC method developed to provide precise and trustworthy purity assessments for this compound.
Principles of the Chromatographic Method
The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound (C₁₆H₁₂ClNO).[5]
-
Mode of Separation: Reversed-phase chromatography is the chosen mode. The analyte is a relatively non-polar, aromatic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[6][7] This setup ensures strong hydrophobic interactions between the analyte and the stationary phase, leading to effective retention and separation.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected. Its long alkyl chains provide a high degree of hydrophobicity, offering excellent retention for the phenylquinoline core. This choice facilitates the separation of the main peak from closely related impurities that may differ slightly in polarity.
-
Mobile Phase Strategy: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile) is employed.
-
Rationale for Gradient Elution: A gradient, where the proportion of the organic solvent is increased over time, is crucial for purity analysis. It ensures that late-eluting, more non-polar impurities are washed from the column in a reasonable time frame with good peak shape, while also providing excellent resolution for early-eluting polar impurities.[7]
-
Rationale for Acidification: The mobile phase is acidified with 0.1% formic acid. The quinoline ring contains a basic nitrogen atom. At a low pH, this nitrogen is protonated, which suppresses silanol interactions with the silica backbone of the stationary phase. This single ionic state leads to improved peak symmetry and eliminates peak tailing, which is critical for accurate integration and quantification.[8][9]
-
Choice of Organic Modifier: Acetonitrile is chosen over methanol as it generally provides lower backpressure and has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.
-
-
Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance ensures high sensitivity for both the main compound and its potential impurities.
Experimental Protocol
This section provides a self-validating protocol that begins with ensuring the analytical system is fit for purpose through System Suitability Testing (SST).
Materials and Reagents
-
Analyte: this compound reference standard and test sample.
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Deionized water (18.2 MΩ·cm resistivity or higher).
-
Acid: Formic acid (≥98% purity).
-
Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample preparation.
Instrumentation and Chromatographic Conditions
A summary of the optimized HPLC parameters is presented in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1200 Series, Waters Alliance, or equivalent with a gradient pump, autosampler, column oven, and PDA/UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters Symmetry, or equivalent). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-25 min: 50% to 90% B; 25-30 min: 90% B; 30.1-35 min: 50% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 254 nm |
| Run Time | 35 minutes |
Solution Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for all solutions to ensure compatibility with the initial mobile phase conditions.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the reference standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the generated data, in line with ICH and USP guidelines.[10][11][12] Inject the Reference Standard Solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates undesirable interactions.[13][14] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power.[13][14] |
| Repeatability (%RSD) | ≤ 1.0% for peak area and retention time | Ensures the precision of the system for quantification and identification.[14] |
If the system fails to meet these criteria, troubleshooting is required before proceeding with sample analysis.
Analysis Workflow and Data Interpretation
The overall workflow for the purity analysis is depicted below.
References
- 1. nbinno.com [nbinno.com]
- 2. agilent.com [agilent.com]
- 3. moravek.com [moravek.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. scbt.com [scbt.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. quora.com [quora.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. welch-us.com [welch-us.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. assayprism.com [assayprism.com]
Application Notes and Protocols for 4-Chloro-7-methoxy-2-phenylquinoline in Cell-Based Assays
Introduction: Unveiling the Potential of a Substituted Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] 4-Chloro-7-methoxy-2-phenylquinoline is a distinct member of this class, featuring key substitutions that are anticipated to influence its biological profile. The presence of a 2-phenyl group, a 7-methoxy group, and a reactive 4-chloro position suggests potential for diverse molecular interactions and therapeutic applications.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in utilizing this compound in cell-based assays. We will delve into its potential mechanisms of action based on related quinoline derivatives, provide detailed protocols for its application in cytotoxicity and apoptosis assays, and offer insights into the interpretation of results.
Scientific Foundation: Postulated Mechanisms of Action
While the precise molecular targets of this compound are a subject of ongoing investigation, the extensive body of research on substituted quinolines allows us to postulate several plausible mechanisms of action.
1. Interference with DNA Topology: Topoisomerase Inhibition
Numerous quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[2] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors can lead to DNA strand breaks and ultimately trigger apoptotic cell death.[2] The planar nature of the quinoline ring system is well-suited for intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors.
2. Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
The cellular cytoskeleton, composed of microtubules, is essential for cell division, motility, and intracellular transport. Several quinoline-based compounds have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[3][4] This disruption of the cytoskeleton can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
3. Induction of Programmed Cell Death (Apoptosis)
Independent of a specific primary target, many quinoline derivatives have been demonstrated to be potent inducers of apoptosis in cancer cells.[3][4][5][6][7] This can occur through various signaling cascades, often involving the activation of caspases, modulation of Bcl-2 family proteins, and ultimately leading to the systematic dismantling of the cell.[7]
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a logical workflow for characterizing the in vitro effects of this compound.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of choice (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to detect and quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.[9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9]
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.
-
Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, gently trypsinize, and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
While specific IC₅₀ values for this compound are not extensively published, the following table provides a range of reported GI₅₀ (50% growth inhibition) values for structurally related quinoline derivatives against various cancer cell lines to serve as a reference for expected potency.
| Compound Class | Cancer Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| 4-Anilino-2-phenylquinolines | NCI-H226 (Non-small cell lung) | 0.94 | [10] |
| MDA-MB-231 (Breast) | 0.04 | [10] | |
| SF-295 (CNS) | <0.01 | [10] | |
| 4-Alkoxy-2-arylquinolines | Leukemia (SR) | 0.133 | [2] |
| Colon Cancer (COLO205) | 0.401 | [2] | |
| Melanoma (LOX IMVI) | 0.116 | [2] | |
| 7-Chloroquinoline Derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [5] |
| MDA-MB-231 (Breast) | 19.91 - 20.60 | [6] |
Expert Insights and Trustworthiness of Protocols
Rationale Behind Experimental Choices:
-
Choice of Assays: The MTT assay is a robust and widely accepted initial screen for cytotoxicity.[8] Following up with an Annexin V/PI apoptosis assay provides mechanistic insight into the mode of cell death.
-
Concentration Range: The suggested concentration range in the protocols is based on the potencies observed for similar quinoline compounds. It is crucial to perform a broad dose-response analysis to accurately determine the IC₅₀.
-
Vehicle Control: The inclusion of a DMSO vehicle control is critical to ensure that any observed effects are due to the compound and not the solvent.
Self-Validating Systems:
-
Reproducibility: Each experiment should be performed with at least three biological replicates to ensure the reproducibility of the results.
-
Positive Controls: Including a known inducer of apoptosis (e.g., staurosporine or doxorubicin) in the apoptosis assay serves as a positive control to validate the assay's performance.
-
Microscopic Examination: Visual inspection of the cells under a microscope after treatment can provide qualitative confirmation of cytotoxicity, such as changes in cell morphology, detachment, and reduced cell density.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its biological activities in a systematic and scientifically rigorous manner. By carefully applying these cell-based assays, the scientific community can further elucidate the therapeutic potential of this intriguing quinoline derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubilization of 4-Chloro-7-methoxy-2-phenylquinoline for Preclinical Research
Abstract
4-Chloro-7-methoxy-2-phenylquinoline is a substituted quinoline scaffold of significant interest in medicinal chemistry and drug discovery, showing potential in the development of novel therapeutic agents, including anticancer and antimicrobial compounds.[1][2] A critical prerequisite for robust and reproducible biological evaluation is the appropriate and complete dissolution of the compound. Due to its hydrophobic nature and low aqueous solubility, achieving a stable solution suitable for in vitro and in vivo experimental models presents a significant challenge.[3][4] This document provides a comprehensive guide and detailed protocols for the solubilization of this compound, tailored for researchers, scientists, and drug development professionals. We address the causality behind solvent selection, provide step-by-step methods for preparing high-concentration stock solutions and aqueous working solutions, and discuss best practices for handling and storage to ensure compound integrity.
Introduction: The Challenge of Quinoline Solubility
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[5] Compounds like this compound are synthesized as solid, often crystalline, powders.[3] Their planar, aromatic structure contributes to strong crystal lattice energy and inherent hydrophobicity, making them poorly soluble in aqueous media.[4]
The choice of solvent is not trivial; it directly impacts the accuracy and relevance of experimental outcomes. An inappropriate solvent can lead to:
-
Compound Precipitation: Inaccurate final concentrations and misleading dose-response curves.
-
Solvent-Induced Toxicity: Masking or confounding the true biological effect of the compound.[6][7]
-
Altered Compound Activity: Interactions between the solvent and the compound or biological system.
This guide is designed to provide a logical, evidence-based framework for effectively solubilizing this compound, ensuring the generation of high-quality, reproducible data.
Physicochemical & Handling Profile
A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol.
Table 1: Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₁₆H₁₂ClNO | [3] |
| Molecular Weight | 269.73 g/mol | [3] |
| Appearance | Solid; likely white or off-white powder | [3] |
| Aqueous Solubility | Low / Sparingly soluble | [3] Presumed based on organic structure. |
| Organic Solubility | Soluble in Dichloromethane, Chloroform | [3] Expected to be soluble in DMSO, DMF. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] Protect from moisture and heat. |
Safety & Handling Precautions: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related chloro-methoxy-quinoline derivatives are classified with potential hazards.[8][9][10] Researchers should handle the compound with care:
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]
-
Contact: Avoid contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke when handling.[9] The compound may be harmful if swallowed.[8]
The Logic of Solvent Selection: A Step-Wise Decision Process
The optimal solvent is dictated by the downstream application. The following diagram illustrates the decision-making workflow for selecting the appropriate solubilization strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Animal models for testing 4-Chloro-7-methoxy-2-phenylquinoline efficacy
An Expert's Guide to Preclinical Efficacy Testing of 4-Chloro-7-methoxy-2-phenylquinoline: Application Notes and Protocols
Introduction: Scaffolding for Discovery
This compound is a heterocyclic aromatic compound characterized by its quinoline core, a privileged structure in medicinal chemistry.[1] While primarily documented as a versatile synthetic intermediate for the development of more complex molecules, its structural motifs—the quinoline backbone, a reactive chlorine at the C4 position, and methoxy/phenyl substitutions—suggest significant potential for biological activity.[1][2] The quinoline class of molecules has yielded a vast array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective activities.[3][4][5]
This guide provides a strategic framework for researchers and drug development professionals to conduct initial in vivo efficacy testing of this compound. Given the absence of published in vivo data for this specific molecule, the protocols and animal models proposed herein are extrapolated from robust studies on structurally and functionally related quinoline derivatives. The central tenet of this guide is to provide scientifically sound, reproducible, and rationale-driven methodologies to explore the therapeutic potential of this promising chemical entity.
PART 1: Evaluating Anti-Inflammatory Potential
Scientific Rationale: The quinoline scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[6] Studies on a closely related compound, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ), have demonstrated potent antinociceptive and anti-inflammatory effects in murine models, suggesting that the 7-chloroquinoline core is critical for this activity.[5][7] The proposed mechanism often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[5][6] Therefore, a primary and logical starting point for efficacy testing of this compound is in a validated model of acute inflammation.
Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats
This is the canonical model for evaluating acute inflammation and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the characterization of a compound's effect on different inflammatory mediators.
Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol: Carrageenan-Induced Paw Edema
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimatization: House animals for at least 7 days prior to the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
2. Materials & Reagents:
-
This compound (Test Compound).
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) or 10% DMSO in corn oil. The vehicle must be determined based on the compound's solubility.
-
Positive Control: Indomethacin or Diclofenac Sodium (10 mg/kg).
-
Phlogistic Agent: 1% w/v Lambda-Carrageenan in sterile 0.9% saline.
-
Measurement Device: Digital Plethysmometer.
3. Experimental Groups:
-
A minimum of 5-6 animals per group is recommended for statistical power.
| Group # | Treatment | Dose (Route) | Purpose |
| 1 | Vehicle | 10 mL/kg (p.o.) | Negative Control |
| 2 | Positive Control (Indomethacin) | 10 mg/kg (p.o.) | Assay Validation |
| 3 | Test Compound - Dose 1 | e.g., 10 mg/kg (p.o.) | Efficacy Testing |
| 4 | Test Compound - Dose 2 | e.g., 30 mg/kg (p.o.) | Efficacy Testing |
| 5 | Test Compound - Dose 3 | e.g., 100 mg/kg (p.o.) | Efficacy Testing |
4. Procedure:
-
Fast animals overnight (water ad libitum) before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the basal volume, V₀).
-
Administer the test compound, positive control, or vehicle via oral gavage (p.o.) 60 minutes before carrageenan injection.
-
At t=0, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume (V₁) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV = V₁ - V₀.
5. Self-Validation & Endpoint Analysis:
-
Trustworthiness: The positive control group (Indomethacin) must show a statistically significant reduction in paw edema compared to the vehicle group. Failure to observe this invalidates the assay for that run.
-
Advanced Endpoints: At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the inflamed paw tissue can be collected for biochemical analysis, such as Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) or cytokine levels (e.g., TNF-α, IL-6) via ELISA.
PART 2: Investigating Anticancer Efficacy
Scientific Rationale: The quinoline core is integral to numerous tyrosine kinase inhibitors (TKIs) used in oncology.[3] Specifically, 4-anilinoquinoline and 4-oxyquinoline derivatives have shown potent activity against receptors like EGFR, VEGFR, and FGFR, which are crucial for tumor growth and angiogenesis.[3][9][10] Given that this compound can be readily functionalized at the C4 position, it serves as a logical scaffold for developing novel kinase inhibitors.[1] Therefore, testing its efficacy in a cancer xenograft model is a critical step.
Recommended Animal Model: Human Tumor Xenograft in Immunodeficient Mice
This model involves implanting human cancer cells into immunodeficient mice (e.g., Nude or SCID), allowing the tumor to grow without being rejected by the host's immune system. It is the gold standard for preclinical in vivo evaluation of anticancer agents.[9][11] The choice of cell line should be guided by prior in vitro screening results. For instance, if the compound shows high potency against a lung cancer cell line (e.g., NCI-H460) or a gastric cancer cell line (e.g., BGC-823), that line should be used for the in vivo model.[10][11]
Signaling Pathway Inhibition Diagram
Caption: Potential mechanism of action via Tyrosine Kinase inhibition.
Detailed Protocol: Tumor Xenograft Efficacy Study
1. Animals:
-
Species: Female Athymic Nude Mice (nu/nu) or SCID mice.
-
Age: 6-8 weeks.
-
Acclimatization: Acclimate for 7-10 days under sterile conditions with autoclaved food, water, and bedding.
2. Cell Culture & Tumor Implantation:
-
Cell Line: A suitable human cancer cell line (e.g., NCI-H460, human non-small cell lung cancer).
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10⁶ cells in a volume of 0.1 mL into the right flank of each mouse.
3. Study Initiation & Grouping:
-
Monitor tumor growth using digital calipers. Tumor volume (mm³) = (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
| Group # | Treatment | Dose & Schedule (Route) | Purpose |
| 1 | Vehicle | e.g., 10 mL/kg, QD (p.o.) | Negative Control |
| 2 | Positive Control (e.g., Paclitaxel) | e.g., 15 mg/kg, Q3D (i.p.) | Assay Validation |
| 3 | Test Compound - Dose 1 | e.g., 25 mg/kg, QD (p.o.) | Efficacy Testing |
| 4 | Test Compound - Dose 2 | e.g., 50 mg/kg, QD (p.o.) | Efficacy Testing |
4. Procedure:
-
Administer the test compound, positive control, or vehicle according to the defined schedule for 21-28 days.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
5. Self-Validation & Endpoint Analysis:
-
Trustworthiness: The positive control group must demonstrate significant tumor growth inhibition (TGI). The vehicle group should show progressive tumor growth.
-
Primary Endpoint: Calculate the TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Secondary Endpoints:
-
Body Weight: Monitor as a general measure of toxicity.
-
Pharmacodynamics (PD): A subset of tumors can be harvested 2-4 hours after the final dose to analyze target engagement (e.g., measuring the phosphorylation level of the target kinase via Western Blot or IHC).
-
Histology: Tumor tissue can be fixed in formalin for H&E staining to assess necrosis.
-
PART 3: Assessing Neuroprotective Effects
Scientific Rationale: The blood-brain barrier permeability and diverse biological activities of quinoline derivatives make them attractive candidates for treating neurodegenerative disorders.[12] For instance, certain quinoline carboxamides have been evaluated in preclinical models of Huntington's disease, while selenium-containing quinolines have shown protective effects in a mouse model of Alzheimer's disease by mitigating amyloid-beta (Aβ) induced toxicity, anxiety, and cognitive deficits.[12][13] This suggests a potential role for this compound in neuroprotection.
Recommended Animal Model: Amyloid-Beta (Aβ₁₋₄₂) Induced Alzheimer's Disease Model in Mice
This model mimics key aspects of Alzheimer's pathology by inducing neuroinflammation, oxidative stress, and cognitive impairment through the intracerebroventricular (i.c.v.) injection of the Aβ₁₋₄₂ peptide.[13] It is a well-established model for screening compounds that can interfere with Aβ-induced neurotoxicity and its behavioral consequences.
Detailed Protocol: Aβ₁₋₄₂-Induced Cognitive Deficit Model
1. Animals:
-
Species: Male Swiss mice or C57BL/6 mice.
-
Weight: 25-30 g.
-
Acclimatization: House animals individually for at least 7 days before surgery.
2. Materials & Reagents:
-
Test Compound, Vehicle, and Positive Control (e.g., Donepezil).
-
Aβ₁₋₄₂ peptide, aggregated (incubated at 37°C for 7 days to form fibrils).
-
Stereotaxic apparatus for i.c.v. injection.
-
Behavioral testing equipment (e.g., Morris Water Maze, Y-Maze).
3. Experimental Design & Procedure:
-
Pre-treatment: Administer the test compound or vehicle daily for 14 days.
-
Surgery (Day 7): Anesthetize mice and place them in a stereotaxic frame. Administer a single i.c.v. injection of aggregated Aβ₁₋₄₂ (e.g., 3 nmol in 3 µL) into each lateral ventricle. The sham group receives a vehicle injection.
-
Post-treatment: Continue daily administration of the test compound or vehicle for 7 more days.
-
Behavioral Testing (Days 11-14):
-
Y-Maze Test: To assess short-term spatial working memory based on spontaneous alternation behavior.
-
Morris Water Maze (MWM): A robust test for spatial learning and memory. The test involves a training phase (finding a hidden platform) and a probe trial (platform removed) to assess memory retention.
-
-
Biochemical Analysis (Day 15):
-
Euthanize animals and collect brain tissue (hippocampus and cortex).
-
Analyze markers of oxidative stress (e.g., TBARS) and acetylcholinesterase (AChE) activity, which is typically elevated in this model.[13]
-
4. Data & Validation:
-
Behavioral Data: In the MWM, record the escape latency (time to find the platform) during training and the time spent in the target quadrant during the probe trial.
-
Trustworthiness: The Aβ₁₋₄₂ + Vehicle group must show significant cognitive impairment (e.g., increased escape latency, less time in the target quadrant) compared to the sham control group. A positive control like Donepezil should ameliorate these deficits.
-
Biochemical Data: Correlate behavioral outcomes with biochemical changes. An effective compound should reduce Aβ-induced increases in oxidative stress and AChE activity.
Conclusion
This compound represents a promising chemical scaffold with therapeutic potential across multiple disease areas. The selection of an appropriate and well-validated animal model is paramount for the successful preclinical evaluation of its efficacy. This guide provides robust, rationale-driven protocols for investigating its anti-inflammatory, anticancer, and neuroprotective properties. By employing these self-validating systems, researchers can generate the reliable and reproducible data necessary to advance this compound through the drug discovery pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Further analysis of acute antinociceptive and anti-inflammatory actions of 4-phenylselenyl-7-chloroquinoline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current advances of pharmacological properties of 7-chloro-4-(phenylselanyl) quinoline: Prevention of cognitive deficit and anxiety in Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 4-Chloro-7-methoxy-2-phenylquinoline Derivatives for SAR Studies
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of a focused library of 4-chloro-7-methoxy-2-phenylquinoline derivatives. These compounds serve as valuable scaffolds in drug discovery, particularly for conducting Structure-Activity Relationship (SAR) studies. The protocols herein are designed to be robust and reproducible, offering researchers a solid foundation for generating novel analogs for pharmacological evaluation. We delve into the underlying chemical principles, provide step-by-step synthetic procedures, and outline analytical techniques for structural verification. Furthermore, we discuss the strategic importance of this quinoline core and the rationale for derivatization in the context of SAR exploration.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The this compound scaffold, in particular, is a key intermediate for the synthesis of a diverse range of biologically active molecules.[6] The presence of a reactive chloro group at the 4-position facilitates nucleophilic substitution, allowing for the introduction of various functional groups to probe the chemical space around the quinoline core.[6]
Synthetic Strategy: The Combes Synthesis and Subsequent Chlorination
The synthesis of the this compound core typically proceeds through a multi-step sequence, commencing with a Combes quinoline synthesis, followed by chlorination. The Combes synthesis is an acid-catalyzed condensation of an aniline with a β-diketone to form the quinoline ring.[7][8]
Rationale for the Combes Synthesis
The Combes reaction is a reliable and versatile method for constructing the quinoline nucleus.[8] Its advantages include the use of readily available starting materials and generally good yields. The reaction mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the quinoline ring.[8]
Overall Synthetic Workflow
The synthetic pathway to the target this compound derivatives can be visualized as follows:
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. nbinno.com [nbinno.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Fluorescent labeling of 4-Chloro-7-methoxy-2-phenylquinoline
Application Note & Protocol
Fluorescent Labeling of 4-Chloro-7-methoxy-2-phenylquinoline via Amine-Directed Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive technical guide for the fluorescent labeling of this compound, a key heterocyclic scaffold. The protocol leverages the inherent reactivity of the C4-chloro substituent, which serves as a strategic electrophilic site for nucleophilic aromatic substitution (SNAr). We detail a robust methodology for conjugating amine-functionalized fluorophores to the quinoline core, yielding a stable, fluorescently tagged molecule suitable for a wide array of applications in chemical biology, high-throughput screening, and drug development. The narrative explains the causality behind experimental choices, from reagent selection to purification and characterization, ensuring a reproducible and adaptable workflow for researchers.
Introduction & Scientific Principle
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, this compound, presents a unique combination of structural features amenable to targeted chemical modification. The electron-withdrawing nitrogen atom in the quinoline ring system activates the C4 position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr).[3][4] This inherent reactivity provides a direct and efficient route for covalent modification.
Fluorescent labeling is a cornerstone technique for visualizing and quantifying biological processes. By attaching a fluorophore to a molecule of interest, researchers can track its localization, interactions, and fate within complex systems. Quinoline derivatives themselves can possess intrinsic fluorescent properties, which are often sensitive to their environment, such as solvent polarity or pH.[5][6] However, for robust and sensitive detection, conjugation with a bright and photostable external fluorophore is often preferred.
This protocol focuses on the reaction between the electrophilic 4-chloro position of the quinoline and a generic amine-functionalized fluorophore. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electron-deficient C4 carbon and displacing the chloride ion. This reaction forms a stable carbon-nitrogen bond, covalently linking the fluorophore to the quinoline scaffold.
Figure 1: General reaction scheme for the SNAr-based fluorescent labeling of this compound.
Materials and Reagents
Proper reagent selection and handling are critical for the success of the conjugation reaction. Ensure all solvents are anhydrous (dry) to prevent unwanted side reactions.
| Reagent/Material | Recommended Grade | Supplier Example | CAS Number |
| This compound | ≥98% | Santa Cruz Biotechnology | 189816-05-5 |
| Dansyl Cadaverine | ≥95% (Fluorophore) | Thermo Fisher Scientific | 10121-91-2 |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5%, Anhydrous | Sigma-Aldrich | 7087-68-5 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Silica Gel | 230-400 mesh, Grade 60 | Sorbent Technologies | 7631-86-9 |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A |
Detailed Experimental Protocol & Workflow
This protocol is designed for a ~25 mg scale synthesis. It can be scaled up or down, with proportional adjustments to reagent quantities and solvent volumes.
Workflow Overview
The entire process, from reaction setup to final characterization, follows a logical progression designed to maximize yield and purity.
Figure 2: Step-by-step experimental workflow for the synthesis and validation of the fluorescently labeled quinoline.
Step-by-Step Methodology
Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (27.0 mg, 0.10 mmol, 1.0 eq).
-
Add the amine-functionalized fluorophore (e.g., Dansyl Cadaverine) (37.2 mg, 0.11 mmol, 1.1 eq). Rationale: A slight excess of the fluorophore ensures the complete consumption of the limiting quinoline starting material.
-
Add 2 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids.
-
Add N,N-Diisopropylethylamine (DIPEA) (35 µL, 0.20 mmol, 2.0 eq). Rationale: DIPEA is a non-nucleophilic organic base that acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Fit the flask with a condenser and place it in a pre-heated oil bath at 90 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 90 °C for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with a mobile phase of 70:30 Ethyl Acetate:Hexanes.
-
Spot the starting material, the fluorophore, and the reaction mixture on a TLC plate. The product should appear as a new, highly fluorescent spot with an Rf value intermediate between the two starting materials. The disappearance of the starting quinoline spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase three times with 20 mL of Dichloromethane (DCM) each time.
-
Combine the organic layers, wash with 20 mL of brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a colored solid or oil.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in a low-polarity solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the column.
-
Elute the column using a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and gradually increasing to 50%). Rationale: The unreacted, highly fluorescent but polar fluorophore will elute later than the more moderately polar product.
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the pure, fluorescently labeled quinoline derivative.
-
Characterization and Expected Results
Validation of the final product's identity and purity is essential.
| Analysis Technique | Purpose | Expected Result for Dansyl-Labeled Product |
| Mass Spectrometry (ESI-MS) | Confirm covalent conjugation | A peak corresponding to the calculated exact mass of the product [M+H]⁺. (C₃₄H₃₅N₄O₃S, Expected m/z: 595.24) |
| UV-Visible Spectroscopy | Determine absorption properties | Two primary absorption maxima: one from the quinoline core (~320-350 nm) and one from the dansyl fluorophore (~340 nm). |
| Fluorescence Spectroscopy | Determine emission properties | Excitation at the fluorophore's absorbance maximum should yield a strong emission characteristic of the dansyl group (~510-530 nm in polar solvents). |
Anticipated Photophysical Properties
The final conjugate's spectral properties will be dominated by the attached fluorophore, though the quinoline moiety can subtly influence them.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | ~330 | Weak intrinsic fluorescence | N/A | ~10,000 - 15,000 |
| Dansyl Cadaverine | ~338 | ~520 | ~182 | ~4,300 |
| Labeled Product (Expected) | ~340 | ~525 | ~185 | ~15,000 - 20,000 |
Field-Proven Insights & Troubleshooting
-
Issue: Low Reaction Yield.
-
Cause & Solution: Insufficient activation or steric hindrance. Increase the reaction temperature to 100-120 °C or extend the reaction time. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed as a more powerful C-N bond-forming strategy, though this requires more specialized reagents and inert atmosphere techniques.
-
-
Issue: Difficulty in Purification.
-
Cause & Solution: The product and excess fluorophore have similar polarities. Optimize the mobile phase for column chromatography. A shallow gradient (e.g., increasing Ethyl Acetate by 1-2% increments) can significantly improve separation. If the issue persists, reverse-phase HPLC may be required for high-purity applications.
-
-
Issue: Product Insolubility.
-
Cause & Solution: The resulting conjugate may have poor solubility in common solvents.[9] Perform the reaction in a higher-boiling-point polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). For purification, try dissolving the crude material in a stronger solvent like DMSO before adsorbing it onto silica.
-
-
Choice of Fluorophore: While Dansyl Cadaverine is used as an example, this protocol is adaptable. Fluorophores with varying properties (e.g., longer wavelength dyes like Cy3-amine or Cy5-amine) can be substituted. Note that bulkier fluorophores may require more forcing reaction conditions due to increased steric hindrance.
Conclusion
This application note details a reliable and scientifically grounded protocol for the fluorescent labeling of this compound. By exploiting the inherent reactivity of the C4-chloro position in an SNAr reaction with an amine-functionalized fluorophore, a stable and highly fluorescent probe can be efficiently synthesized. The provided step-by-step methodology, coupled with expert troubleshooting advice and characterization guidelines, equips researchers in drug discovery and chemical biology with the tools to generate valuable molecular probes for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 4-Chloro-7-methoxyquinoline | C10H8ClNO | CID 10607829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
Troubleshooting & Optimization
Technical Support Center: Degradation Pathways of 4-Chloro-7-methoxy-2-phenylquinoline in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Chloro-7-methoxy-2-phenylquinoline. This guide is designed to provide in-depth, practical advice for designing, executing, and troubleshooting your degradation studies. Our approach is rooted in established scientific principles and regulatory expectations, ensuring the integrity and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound under forced degradation conditions?
A1: Based on the structure of this compound, several degradation pathways are plausible under standard forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress), as stipulated by ICH guidelines.[1][2][3] The presence of the chloro, methoxy, and phenyl substituents on the quinoline core introduces specific reactive sites.
-
Hydrolytic Degradation: The C4-chloro substituent is the most likely site for hydrolysis. Nucleophilic substitution of the chlorine atom by a hydroxyl group is a probable primary degradation pathway, especially under basic conditions, leading to the formation of 7-methoxy-2-phenylquinolin-4-one.[4][5] Under acidic conditions, the quinoline nitrogen can be protonated, which may influence the electronic properties of the ring system and potentially facilitate other hydrolytic reactions, though likely at a slower rate than base-catalyzed hydrolysis.
-
Oxidative Degradation: The quinoline ring system, particularly the electron-rich methoxy-substituted benzene ring, is susceptible to oxidation. N-oxidation of the quinoline nitrogen is a common metabolic and degradation pathway for quinoline derivatives.[6] Additionally, the methoxy group could be oxidized, potentially leading to O-demethylation to form a phenolic derivative, or even ring-opening under harsh oxidative conditions.
-
Photodegradation: Quinolines are known to be photosensitive.[3] The absorption of UV or visible light can lead to the formation of excited states that can undergo various reactions. Potential photolytic degradation pathways include dehalogenation of the C4-chloro substituent and reactions involving the methoxy group.[6][7] The phenyl ring may also participate in photochemical reactions.
-
Thermal Degradation: While generally more stable to thermal stress in the solid state, in solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. The specific degradation products will likely overlap with those observed under hydrolytic and oxidative stress conditions, but the rates of formation will be temperature-dependent.
Q2: I am not observing any degradation under my initial stress conditions. What should I do?
A2: If you do not observe degradation (ideally targeting 5-20% degradation), you may need to increase the severity of your stress conditions.[1][8] This is a common scenario, and a stepwise approach is recommended:
-
For Hydrolysis: If no degradation is seen at room temperature with 0.1 M HCl or 0.1 M NaOH, consider increasing the temperature in increments (e.g., to 50-60 °C).[9] You can also increase the concentration of the acid or base (e.g., to 1 M), but be mindful of potential secondary reactions at very high concentrations. The duration of the study can also be extended.
-
For Oxidation: If 3% hydrogen peroxide at room temperature does not induce degradation, you can gently heat the solution or increase the concentration of the oxidizing agent. Be cautious with heating hydrogen peroxide solutions.
-
For Thermal Degradation: Increase the temperature in 10°C increments from your initial condition.
-
For Photodegradation: Ensure your light source provides a sufficient dose of both UV and visible light, as recommended by ICH Q1B guidelines.[2] If degradation is still not observed, you can increase the exposure time.
Q3: How can I definitively identify the structure of a degradation product?
A3: The unequivocal identification of degradation products is a critical step. A combination of chromatographic and spectroscopic techniques is typically required:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for initial identification. It provides the molecular weight of the degradation product and its fragmentation pattern, which can be used to deduce its structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the degradation product and its fragments.
-
NMR Spectroscopy: For definitive structural elucidation, isolation of the degradation product is often necessary, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques).
Q4: My mass balance in the forced degradation study is outside the acceptable range (typically 95-105%). What are the likely causes and how can I troubleshoot this?
A4: Poor mass balance can be attributed to several factors:
-
Co-elution of Degradation Products: One or more degradation products may be co-eluting with the parent compound or with each other, leading to inaccurate quantification. Re-evaluate your HPLC method's specificity.
-
Non-UV Active Degradation Products: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such products.
-
Volatile Degradation Products: If volatile compounds are formed, they may be lost during sample preparation or analysis.
-
Precipitation of Degradation Products: A degradation product may be insoluble in the sample diluent and precipitate out of the solution.
-
Inaccurate Response Factors: The response factor of a degradation product in the UV detector can be different from that of the parent compound. If possible, isolate and purify the major degradants to determine their individual response factors for more accurate quantification.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
A robust, stability-indicating HPLC method is the cornerstone of any degradation study. Here are some common issues and their solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for the Parent Compound or Degradants | - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a basic compound like a quinoline, a lower pH (e.g., 2.5-3.5) is often beneficial. - Reduce the injection volume or sample concentration.[10] |
| Poor Resolution Between Parent and Degradant Peaks | - Inadequate separation power of the mobile phase. - Inappropriate column chemistry. | - Optimize the mobile phase composition. Try different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the gradient slope. - Experiment with a different column stationary phase (e.g., a phenyl-hexyl column might offer different selectivity for aromatic compounds). |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Fluctuations in column temperature. | - Filter all mobile phases and use high-purity solvents.[11][12] - Degas the mobile phase thoroughly. - Use a column oven to maintain a constant temperature.[12] |
| Ghost Peaks | - Contaminants in the injection solvent or mobile phase. - Carryover from a previous injection. | - Inject a blank (injection solvent) to identify the source of the ghost peak. - Implement a robust needle wash procedure in your autosampler method.[10] |
Mass Spectrometry Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Ionization of the Analyte or Degradants | - Suboptimal ion source conditions (e.g., temperature, gas flows). - Inappropriate mobile phase for MS detection (e.g., high concentrations of non-volatile buffers like phosphate). | - Optimize ion source parameters. - Use a volatile mobile phase buffer, such as ammonium formate or ammonium acetate. |
| Difficulty in Interpreting Fragmentation Patterns | - Insufficient fragmentation energy. - Complex fragmentation pathways. | - Perform a collision energy ramp experiment to find the optimal fragmentation energy for each compound of interest. - Compare the fragmentation patterns to known fragmentation pathways of similar compounds from the literature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with 0.1 M HCl before analysis.[9]
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and monitor over time.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be protected from light to differentiate between photolytic and thermal degradation.
-
3. Sample Analysis:
-
Analyze the stressed samples and controls using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products using a PDA detector and a mass spectrometer.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
1. HPLC System and Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical starting gradient would be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm or a wavelength maximum determined by a UV scan of the parent compound. A PDA detector is highly recommended to assess peak purity.
2. Mass Spectrometer Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000 for initial identification, followed by targeted MS/MS experiments on the parent compound and observed degradation products.
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for the specific instrument.
3. Method Validation:
-
The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is:
-
Specific: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products.
-
Accurate and Precise: The method provides results that are close to the true value and are reproducible.
-
Linear: The response is directly proportional to the concentration of the analyte over a given range.
-
Robust: The method is unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Improving the yield of 4-Chloro-7-methoxy-2-phenylquinoline reactions
<Technical Support Center
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline-based scaffolds. Here, we provide in-depth troubleshooting, field-proven protocols, and mechanistic insights to help you overcome common challenges and significantly improve the yield and purity of 4-Chloro-7-methoxy-2-phenylquinoline.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic structures that form the core of numerous pharmacologically active compounds.[1] Their applications span a wide range of therapeutic areas, including roles as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] this compound, in particular, serves as a crucial intermediate for building more complex molecules, making its efficient and high-yield synthesis a critical step in many discovery and development pipelines.[3]
The most common and reliable synthetic route involves a two-step process:
-
Cyclization: Formation of the quinolin-4-one precursor, 7-methoxy-2-phenylquinolin-4(1H)-one.
-
Chlorination: Conversion of the quinolin-4-one to the final 4-chloroquinoline product using a chlorinating agent like phosphorus oxychloride (POCl₃).
This guide will address potential pitfalls in both stages of this synthesis.
Core Synthesis Pathway
The overall synthetic strategy is visualized below. The key is to first construct the core heterocyclic ring system and then install the reactive chloro-group at the 4-position, which facilitates subsequent nucleophilic substitution reactions.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Part 1: The Cyclization Step (Formation of 7-methoxy-2-phenylquinolin-4(1H)-one)
Q1: My cyclization reaction is resulting in a very low yield, a dark tar, or no product at all. What are the most common causes?
A1: This is a frequent issue in quinoline synthesis, often stemming from several key factors.[4]
-
Suboptimal Reaction Temperature: This type of cyclization (a Gould-Jacobs or Conrad-Limpach type reaction) requires significant thermal energy, typically around 250 °C.[5] Insufficient heat leads to an incomplete or stalled reaction. Conversely, excessive temperatures or prolonged heating can cause decomposition of starting materials and the product, leading to tar formation.[4]
-
Presence of Water: Any moisture in the starting materials or solvent can interfere with the reaction. Using anhydrous reagents is beneficial.[4]
-
Atmosphere Control: At high temperatures, starting materials can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products and improve the final color and purity of the crude product.
Q2: How can I improve the yield and purity of my quinolin-4-one intermediate?
A2: Optimization focuses on controlling the reaction conditions precisely.
-
Solvent Choice: A high-boiling, inert solvent is critical. Diphenyl ether (Dowtherm A) is a standard choice as its boiling point (~258 °C) provides the optimal reaction temperature.
-
Temperature Monitoring: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture, not just monitoring the heating mantle temperature. This ensures you are at the correct thermal window.
-
Work-up Procedure: After cooling, the viscous reaction mixture should be diluted with a solvent like toluene or xylenes before work-up. The product often precipitates upon cooling or addition of a non-polar solvent like hexanes. This allows for simple filtration to isolate the crude product, which is often pure enough for the next step.
| Parameter | Recommendation | Rationale |
| Temperature | 250-255 °C | Optimal for cyclization; avoids decomposition. |
| Solvent | Diphenyl Ether | High boiling point, inert. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of aniline starting material. |
| Work-up | Cool, dilute, precipitate | Avoids aqueous work-up for this step, simplifying isolation. |
Part 2: The Chlorination Step (Formation of this compound)
Q1: My chlorination with POCl₃ is sluggish, incomplete, or fails entirely. What's going wrong?
A1: Incomplete conversion of the quinolin-4-one is a classic problem in this reaction. The primary causes are:
-
Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is highly reactive with water. Old or improperly stored POCl₃ can be partially hydrolyzed, reducing its efficacy. A significant excess of fresh POCl₃ is often required to drive the reaction to completion. A minimum of 1 molar equivalent is needed mechanistically, but using 3-5 equivalents is common practice.[6][7]
-
Insufficient Temperature/Time: The reaction requires heating (reflux) to proceed efficiently.[8] Typical reaction times are 2-4 hours, but this should always be monitored by Thin Layer Chromatography (TLC).
-
Presence of Base/Catalyst: While some chlorinations benefit from a catalytic amount of a tertiary amine or DMF, for this substrate, neat POCl₃ (used as both reagent and solvent) is typically sufficient and avoids potential side reactions.[9]
Q2: After the POCl₃ reaction, my TLC shows the product spot, but also a baseline spot and sometimes a spot with the same Rf as the starting material. What are these impurities?
A2:
-
Starting Material: If you see the quinolin-4-one spot, the reaction is incomplete. The solution is to increase the reaction time, temperature, or the amount of POCl₃.
-
Baseline Spot: This is often the hydrochloride salt of your product or unreacted starting material. The nitrogen on the quinoline ring is basic and can be protonated. This will be resolved during the work-up.
-
Hydrolysis Product: The 4-chloroquinoline product is highly susceptible to hydrolysis back to the quinolin-4-one, especially in acidic aqueous conditions.[9] The work-up procedure is critical to prevent this.
Q3: The work-up procedure is difficult. I pour the reaction mixture onto ice, and it forms a sticky, unmanageable solid. How can I improve this?
A3: This is the most critical and often frustrating part of the synthesis. The goal is to neutralize the excess POCl₃ and phosphoric acid byproducts without allowing the acidic conditions to hydrolyze the product.
-
Controlled Quenching: The key is to slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and a weak base, like sodium bicarbonate or potassium carbonate solution.[9] Do NOT pour onto ice/water alone, as this creates highly acidic conditions that promote hydrolysis.
-
Temperature Control: Keep the quenching vessel in an ice bath throughout the addition to dissipate the heat from the exothermic neutralization.
-
Extraction: Once the quench is complete and the solution is basic (pH > 8), the product can be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.
Caption: Troubleshooting decision tree for common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-methoxy-2-phenylquinolin-4(1H)-one
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add m-anisidine (1.0 eq) and ethyl benzoylacetate (1.05 eq).
-
Solvent Addition: Add diphenyl ether (approx. 3-4 mL per gram of m-anisidine) to the flask.
-
Heating: Begin stirring and heat the mixture to 250-255 °C using a heating mantle. The reaction is typically complete within 30-60 minutes, which can be monitored by observing the cessation of ethanol distillation from the reaction.
-
Cooling & Isolation: Allow the reaction to cool to approximately 100 °C. Dilute the mixture with an equal volume of xylenes. Continue cooling to room temperature, then place in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove residual diphenyl ether.
-
Drying: Dry the solid under vacuum. The product is typically a light tan or off-white powder and is often of sufficient purity (>95%) to be used directly in the next step.
Protocol 2: Synthesis of this compound
-
Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a drying tube (filled with CaCl₂) with 7-methoxy-2-phenylquinolin-4(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.
-
Heating: Heat the stirred suspension to reflux (approx. 105-110 °C). The solid will gradually dissolve as the reaction proceeds. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.
-
POCl₃ Removal (Optional but Recommended): After cooling to room temperature, remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap). This significantly reduces the violence of the subsequent quench.
-
Work-up/Quenching: Prepare a large beaker with a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and portion-wise , add the crude reaction residue to the basic ice slurry. Use a sturdy spatula to manage the solid residue. Ensure the pH remains basic (pH > 8) throughout the quench.
-
Extraction: Once the quench is complete and all solids are dissolved or suspended, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-7-methoxy-2-phenylquinoline
Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxy-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
What is the typical synthetic route for this compound?
The most common and practical synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 7-methoxy-2-phenylquinolin-4-ol, often via the Combes quinoline synthesis. The second step is the chlorination of this intermediate using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product.
What is the role of Phosphorus Oxychloride (POCl₃) in the synthesis?
Phosphorus oxychloride (POCl₃) serves as a chlorinating agent in the final step of the synthesis.[1][2][3] It converts the hydroxyl group at the 4-position of the 7-methoxy-2-phenylquinolin-4-ol intermediate into a chloro group. This transformation proceeds through the formation of phosphorylated intermediates.[4][5]
Why is precise temperature control so critical during the chlorination step with POCl₃?
Temperature control is paramount to prevent the formation of side products. The reaction of quinolones with POCl₃ can be separated into two stages: an initial phosphorylation that occurs at lower temperatures (below 25°C) and the subsequent conversion to the chloro-derivative at higher temperatures (70-90°C).[4][5] Lack of proper temperature control can lead to the formation of thermally stable and difficult-to-remove byproducts such as pseudodimers.[4][5]
Troubleshooting Guide
Issue 1: Low Yield of 7-methoxy-2-phenylquinolin-4-ol in the Combes Synthesis
Question: I am attempting the Combes synthesis to produce 7-methoxy-2-phenylquinolin-4-ol from m-anisidine and benzoylacetic acid ethyl ester, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Combes synthesis can often be attributed to several factors. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization.[6][7][8][9]
Potential Causes and Solutions:
-
Inadequate Acid Catalyst: The cyclization step is acid-catalyzed. Concentrated sulfuric acid is commonly used.[7] If the acid is not sufficiently concentrated or used in an inadequate amount, the cyclization will be incomplete.
-
Recommendation: Ensure the use of fresh, concentrated sulfuric acid. A polyphosphoric acid (PPA) and alcohol mixture, which forms a polyphosphoric ester (PPE) catalyst, has also been reported to be a more effective dehydrating agent than sulfuric acid alone.[7]
-
-
Sub-optimal Reaction Temperature: The cyclization requires elevated temperatures to proceed efficiently.
-
Recommendation: Ensure the reaction mixture reaches the optimal temperature for cyclization, typically achieved through heating. The specific temperature will depend on the substrates and catalyst used.
-
-
Presence of Strong Electron-Withdrawing Groups: While not directly applicable to m-anisidine, it's a key consideration in the Combes synthesis. Strong electron-withdrawing groups on the aniline ring can inhibit the cyclization step.[8][9]
-
Formation of Regioisomers: With substituted anilines and asymmetric β-diketones, the formation of regioisomers is possible.[7] While less of a concern with benzoylacetic acid ethyl ester, it's important to characterize the product thoroughly to ensure the desired isomer is being formed.
Issue 2: Multiple Spots on TLC After Chlorination with POCl₃
Question: After reacting 7-methoxy-2-phenylquinolin-4-ol with POCl₃, my TLC plate shows the desired product spot, but also several other persistent spots. What are these impurities?
Answer:
The appearance of multiple spots on your TLC plate after the chlorination step is a common issue and points to the formation of side products. The reaction of the 4-quinolone with POCl₃ is more complex than a simple substitution.
Common Side Products:
-
(O)- and (N)-Phosphorylated Intermediates: The reaction proceeds through the formation of phosphorylated intermediates.[4][5] These are formed at lower temperatures and can persist if the reaction is not heated sufficiently to drive the conversion to the final chloro product.[4][5]
-
Pseudodimers: These byproducts can form from the reaction between a phosphorylated intermediate and an unreacted quinolone molecule.[4][5] Their formation is more likely if the reaction is not kept basic during the initial addition of POCl₃ at low temperatures.[4][5]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting 7-methoxy-2-phenylquinolin-4-ol.
To minimize these side products, it is crucial to follow a temperature-controlled protocol. The initial phosphorylation should be conducted under basic conditions at a temperature below 25°C.[4][5] Subsequently, the reaction should be heated to 70-90°C to ensure complete conversion to the desired 4-chloro derivative.[4][5]
Visualizing the Reaction Pathway and Side Product Formation
The following diagram illustrates the desired reaction pathway and the formation of a key side product during the chlorination step.
Caption: Desired reaction pathway and side product formation.
Issue 3: Difficulty in Purifying the Final Product
Question: My crude this compound is proving difficult to purify. Standard column chromatography is not giving me a clean product. What are some effective purification strategies?
Answer:
Purification challenges often arise from the presence of the side products mentioned previously, which may have similar polarities to the desired product.
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol and ethyl acetate, can be effective.[10] Experiment with different solvent ratios to achieve optimal crystallization and purity.
-
Careful Column Chromatography: If recrystallization is not sufficient, optimize your column chromatography conditions.
-
Solvent System: A gradient elution from a non-polar solvent (like hexane) to a moderately polar solvent (like ethyl acetate or dichloromethane) can help in separating closely related compounds.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel and a proper column packing technique.
-
-
Acid-Base Extraction: Since the quinoline nitrogen is basic, an acid-base extraction can sometimes be used to separate it from non-basic impurities. However, care must be taken as the chloro-substituent can be labile under certain pH conditions.
-
Quenching Procedure: The workup procedure after the reaction is also critical. Quenching the reaction mixture in a cold basic solution, such as 10% potassium carbonate, can help to neutralize any remaining acidic species and precipitate the crude product.[10]
Experimental Protocols
Protocol 1: Synthesis of 7-methoxy-2-phenylquinolin-4-ol (Combes Synthesis Adaptation)
-
In a round-bottom flask, combine m-anisidine and benzoylacetic acid ethyl ester in equimolar amounts.
-
Slowly add concentrated sulfuric acid dropwise with cooling in an ice bath.
-
After the addition is complete, heat the mixture to 100-120°C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-2-phenylquinolin-4-ol.
Protocol 2: Synthesis of this compound
-
To a stirred suspension of 7-methoxy-2-phenylquinolin-4-ol in an inert solvent like toluene, add a suitable organic base (e.g., triethylamine).
-
Cool the mixture to below 25°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 25°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours.[4][5] Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a cold aqueous solution of potassium carbonate.[10]
-
Stir the mixture vigorously for 1-2 hours to ensure complete precipitation of the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an ethanol/ethyl acetate mixture.[10]
Key Reaction Parameters Summary
| Parameter | Step | Recommendation | Rationale |
| Catalyst | Combes Synthesis | Concentrated H₂SO₄ or PPA/alcohol mixture[7] | To facilitate the acid-catalyzed cyclization. |
| Temperature | Combes Synthesis | 100-120°C | To provide sufficient energy for the cyclization reaction. |
| Base | Chlorination | Triethylamine or other organic base | To neutralize HCl formed during the reaction and maintain basic conditions during the initial phosphorylation.[4][5] |
| Temperature | Chlorination (POCl₃ addition) | < 25°C | To control the initial phosphorylation and prevent pseudodimer formation.[4][5] |
| Temperature | Chlorination (Reaction) | 70-90°C | To drive the conversion of phosphorylated intermediates to the final chloro-product.[4][5] |
| Quenching | Chlorination | Cold aqueous K₂CO₃ solution[10] | To neutralize excess acid and precipitate the product. |
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: High-Purity Purification of 4-Chloro-7-methoxy-2-phenylquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-Chloro-7-methoxy-2-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and require it in high purity for subsequent applications, such as the synthesis of novel therapeutic agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a direct question-and-answer format.
Issue 1: The compound is decomposing during silica gel column chromatography.
-
Question: I am attempting to purify my crude this compound using standard silica gel chromatography, but I'm observing streaking on my TLC plates and recovering low yields of a discolored product. What is causing this decomposition?
-
Answer: This is a frequent issue when purifying quinoline derivatives. The quinoline nitrogen is basic, while standard silica gel is inherently acidic. This acidic surface can catalyze the degradation of sensitive compounds like yours, leading to the formation of polar, colored impurities that stick to or streak on the column.[3] The interaction can be particularly problematic if there are residual acidic or oxidizing agents from the synthesis.[4]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar eluent (e.g., hexanes or petroleum ether) and add 1-2% triethylamine (NEt₃) by volume. Let this mixture stir for 15-20 minutes before packing the column. The triethylamine will neutralize the acidic sites on the silica, significantly reducing the chance of product decomposition.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for basic compounds. Perform a preliminary TLC analysis on alumina plates to determine the appropriate solvent system.
-
Switch to Reversed-Phase Chromatography: If the compound is still unstable, reversed-phase (C18) chromatography using a solvent system like acetonitrile/water or methanol/water can be an effective, albeit more costly, alternative.
-
Issue 2: The purified product is an oil and will not crystallize.
-
Question: After column chromatography and removal of the solvent, my this compound is a persistent oil, even though it appears pure by TLC. How can I induce crystallization to obtain a solid product?
-
Answer: Obtaining an amorphous oil instead of a crystalline solid is a common challenge, often due to trace impurities inhibiting lattice formation.
Solutions:
-
Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).[5] Then, slowly add a non-polar "anti-solvent" like hexanes or pentane dropwise while vigorously stirring or scratching the inside of the flask with a glass rod.[6] Continue adding the anti-solvent until the solution becomes persistently turbid, then cap the flask and allow it to stand, preferably at a reduced temperature (4 °C or -20 °C), to induce precipitation.
-
Salt Formation for Purification: Since quinolines are basic, you can convert the oily free base into a crystalline salt.[6] Dissolve the oil in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M HCl in ether). The hydrochloride salt will often precipitate as a stable, crystalline solid. This salt can be filtered, washed with cold ether, and dried. If the free base is required for the next step, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ solution) to regenerate the pure compound, which can then be extracted with an organic solvent.[6]
-
Issue 3: Recrystallization results in poor recovery or no purification.
-
Question: I'm trying to recrystallize my crude product, but I'm either getting very low yields or the purity isn't improving significantly. What am I doing wrong?
-
Answer: Successful recrystallization depends critically on selecting the right solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures or be insoluble even at high temperatures.
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, and mixtures thereof). A good starting point for similar quinoline derivatives is a mixed solvent system of ethanol and ethyl acetate.[7]
-
Optimize the Procedure: Ensure you are dissolving the crude material in the minimum amount of hot solvent to achieve saturation. Using too much solvent is a common cause of low recovery. If colored, insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature first, and then transfer it to an ice bath or refrigerator. Crash-cooling a hot solution often leads to the formation of small, impure crystals that trap impurities.
-
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for purifying this compound.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in my crude this compound?
-
A1: Impurities largely depend on the synthetic route. Common impurities include unreacted starting materials, by-products from side reactions, and residual solvents or reagents. If the synthesis involves a chlorination step of a 4-hydroxyquinoline precursor, incomplete reaction is a major source of impurity.[8] Harsh reaction conditions, such as in a Skraup or Doebner-von Miller synthesis, can lead to tar and polymer formation, which must be removed.[4]
-
-
Q2: What is the best way to store the purified compound?
-
Q3: Which analytical techniques are best for assessing the purity of the final product?
-
A3: A combination of techniques is recommended.
-
Thin Layer Chromatography (TLC): An essential, quick method to check for the presence of impurities during the purification process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and assessing purity by identifying signals from impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity, often capable of detecting minor impurities not visible by TLC or NMR.
-
-
-
Q4: In what common organic solvents is this compound soluble?
-
A4: As a relatively non-polar organic molecule, it is generally soluble in common chlorinated solvents like dichloromethane and chloroform, as well as other solvents like tetrahydrofuran (THF), ethyl acetate, and acetone.[5][9] It has low solubility in water and non-polar aliphatic hydrocarbons like hexanes and pentane.[5]
-
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Deactivated Silica)
This protocol is designed for purifying crude product that shows signs of degradation on normal silica.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column, sand, cotton or glass wool
-
TLC plates, developing chamber, UV lamp (254 nm)
-
Collection tubes and round-bottom flasks
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Procedure:
-
Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexanes.
-
Prepare Deactivated Silica Slurry: In a beaker, measure the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product).[8] Add your starting eluent (e.g., 100% Hexanes) to create a slurry. Add 1% triethylamine by volume to the slurry and stir for 15 minutes.
-
Pack the Column: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[8] Pour the silica slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles. Drain excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[8]
-
Load the Sample (Dry Loading): Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (2-3 times the weight of your crude) and evaporate the solvent using a rotary evaporator to get a free-flowing powder.[8] Carefully add this powder to the top of the column. Add a final protective layer of sand.
-
Elute and Collect: Carefully add the eluent to the column. Begin elution with your non-polar solvent (e.g., 100% Hexanes) and gradually increase the polarity by adding Ethyl Acetate according to your TLC analysis. Collect fractions in test tubes.
-
Monitor Fractions: Spot every few fractions on a TLC plate. Develop the plate and visualize under a UV lamp.
-
Combine and Concentrate: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude products with moderate purity (>85%).
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Ethyl Acetate)
-
Erlenmeyer flasks, hot plate, filter funnel, filter paper
-
Ice bath
Solvent System Comparison:
| Solvent System | Application Notes |
| Ethanol/Ethyl Acetate | A good starting point. Dissolve in hot ethanol and add ethyl acetate, or use a pre-mixed solution. A 1:1 mixture is often effective for similar compounds.[7] |
| Isopropanol | A single-solvent system that may work well. |
| Toluene | A higher-boiling non-polar solvent, useful for less polar compounds. |
| Dichloromethane/Hexane | A solvent/anti-solvent system. Dissolve in minimal hot DCM and add hexanes until cloudy, then cool. |
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent or solvent mixture (e.g., 1:1 Ethanol/Ethyl Acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, tar particles), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 6. benchchem.com [benchchem.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
Technical Support Center: Stabilizing 4-Chloro-7-methoxy-2-phenylquinoline for Long-Term Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of 4-Chloro-7-methoxy-2-phenylquinoline (CAS 189816-05-5). Ensuring the stability of this complex heterocyclic compound is paramount for reproducible experimental results and maintaining the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of solid this compound?
A1: The stability of this compound as a solid is primarily threatened by three environmental factors:
-
Moisture: The quinoline ring system can be susceptible to hydrolysis, and the presence of moisture can facilitate degradation over time. It is crucial to store the compound in a dry environment.[1][2][3]
-
Light: Aromatic and heterocyclic compounds, including quinolines, are often photosensitive.[4] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of colored impurities and degradation of the parent compound.[5][6]
-
Oxygen: While generally stable in the air for short periods, long-term exposure to atmospheric oxygen can lead to slow oxidation, especially in the presence of light or trace metal impurities.[2] For multi-year storage, an inert atmosphere is recommended.
Q2: My once white/off-white powder of this compound has developed a yellowish or brownish tint. What does this mean?
A2: Discoloration, typically to yellow and then brown, is a common visual indicator of quinoline compound degradation.[4] This is most often caused by exposure to light (photodegradation) or oxidation.[4] The formation of these colored byproducts signifies that the purity of your compound is compromised, and it may no longer be suitable for sensitive downstream applications without re-purification and re-analysis.
Q3: What are the ideal storage conditions for long-term ( >1 year) stability of this compound?
A3: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Cool temperatures, such as refrigeration (2-8°C), are recommended to slow down the rate of any potential chemical degradation.[3][4]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]
-
Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[2][4] Specialized packaging like AcroSeal™ bottles can also be highly effective for storing and dispensing air-sensitive reagents.[1][7]
-
Environment: The storage location should be dry and well-ventilated.[3]
Q4: I've been storing the compound at room temperature in its original container. Is it still usable?
A4: The usability of the compound depends on the duration of storage and the specific conditions. If the compound shows no signs of discoloration and has been stored in a tightly sealed container protected from light, it may still be of acceptable purity for some applications. However, for sensitive experiments, such as in drug development, it is crucial to re-analyze the purity of the material using a reliable analytical method like High-Performance Liquid Chromatography (HPLC) before use.[8] Inconsistent experimental results are often a sign of compound degradation.[4]
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during the handling and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results or loss of biological activity. | Degradation of the compound due to improper storage, leading to a lower concentration of the active molecule and the presence of interfering byproducts.[4] | 1. Verify Purity: Re-analyze the purity of your stock using a validated HPLC method. 2. Prepare Fresh Solutions: Always prepare solutions fresh for critical experiments. 3. Review Storage Protocol: Ensure the compound is stored under recommended conditions (cool, dark, dry, inert atmosphere).[3] |
| Solid compound appears discolored (yellow/brown). | Photodegradation or oxidation due to exposure to light and/or air.[4] | 1. Assess Purity: Quantify the level of impurities via HPLC or LC-MS. 2. Consider Purification: If the purity is compromised but the compound is valuable, consider recrystallization or column chromatography. 3. Discard if Necessary: For highly sensitive applications, it is often best to discard the degraded material and use a fresh, high-purity batch. |
| Difficulty dissolving the compound in organic solvents. | Formation of insoluble degradation products or polymers. This can be initiated by prolonged exposure to heat or light. | 1. Attempt Gentle Sonication: Use an ultrasonic bath to aid dissolution. 2. Filter the Solution: If insoluble particulates remain, filter the solution through a 0.22 µm syringe filter before use. 3. Confirm Concentration: After filtering, confirm the concentration of the dissolved compound analytically (e.g., UV-Vis spectroscopy with a standard curve). |
| Unexpected peaks appear in HPLC chromatogram. | This could be due to degradation products, impurities from the synthesis, or contamination. | 1. Analyze a Fresh Sample: Run a chromatogram of a newly opened, high-purity sample to use as a reference. 2. Investigate Degradation: If new peaks are present in the older sample, this strongly suggests degradation. Consider using LC-MS to identify the molecular weights of the new species.[9] |
Experimental Protocol: Long-Term Stability Assessment
To ensure the integrity of your research, it is advisable to perform a long-term stability study on your batch of this compound under your specific laboratory conditions.
Objective: To evaluate the stability of this compound under various storage conditions over a 12-month period.
Materials:
-
This compound (high-purity standard)
-
Amber glass vials with Teflon-lined caps
-
Argon or Nitrogen gas source
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Analytical balance
Workflow for Stability Study
Caption: Experimental workflow for the long-term stability assessment of this compound.
Step-by-Step Methodology:
-
Initial Analysis (Time = 0):
-
Take a sample from a new batch of this compound.
-
Record its physical appearance (e.g., "white crystalline powder").
-
Analyze its purity by HPLC to establish a baseline. A suitable starting method could be a C18 column with a gradient of acetonitrile and water, with UV detection at 225 nm.[10]
-
-
Sample Preparation and Storage:
-
Aliquot approximately 10-20 mg of the compound into multiple amber glass vials for each storage condition and time point.
-
Group A (Ideal): Purge vials with argon or nitrogen, seal tightly, and store at 2-8°C.
-
Group B (Refrigerated, Air): Seal vials under normal atmosphere and store at 2-8°C.
-
Group C (Room Temp, Dark): Seal vials under normal atmosphere and store at room temperature (~25°C), protected from light (e.g., in a drawer).
-
Group D (Room Temp, Light): Seal vials under normal atmosphere and store at room temperature on an open bench, exposed to ambient laboratory light.
-
-
Time-Point Analysis:
-
At each designated time point (3, 6, and 12 months), retrieve one vial from each of the four storage groups.
-
Visually inspect the sample and record any changes in color or appearance.
-
Prepare a sample for HPLC analysis at the same concentration as the initial analysis.
-
Analyze the sample using the same HPLC method established at Time = 0.
-
-
Data Analysis:
-
Compare the purity results from each time point and condition to the initial (Time = 0) data.
-
Calculate the percentage of the parent compound remaining and note the area percentage of any new impurity peaks.
-
A compound is generally considered stable if the purity remains above 98% and no single impurity peak is greater than 0.5%.
-
Potential Degradation Pathway
While specific degradation pathways for this exact molecule require experimental elucidation, a probable route of degradation, especially for the chloro-substituted quinoline ring, involves nucleophilic substitution or hydrolysis at the C4 position, particularly if exposed to moisture. Photodegradation can also lead to complex radical-mediated reactions.
Caption: A potential degradation pathway for this compound under stress conditions.
By implementing these storage, handling, and verification protocols, researchers can significantly mitigate the risk of compound degradation, ensuring the reliability and accuracy of their experimental outcomes.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ossila.com [ossila.com]
- 3. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 4. benchchem.com [benchchem.com]
- 5. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in 4-Chloro-7-methoxy-2-phenylquinoline Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-7-methoxy-2-phenylquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during assays involving this compound. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the reliability and reproducibility of your experimental data.
Part 1: Troubleshooting Guide
Inconsistent results in assays with this compound can be frustrating and time-consuming. This section is designed as a logical, step-by-step guide to help you identify the root cause of the problem and implement effective solutions.
Issue 1: High Variability in IC50/EC50 Values Across Experiments
You observe significant fluctuations in the half-maximal inhibitory (IC50) or effective (EC50) concentrations of this compound between experimental runs, even when using the same cell line or enzyme preparation.
Potential Causes and Solutions:
-
Compound Solubility and Precipitation: Quinoline derivatives are often characterized by poor aqueous solubility.[1] If the compound precipitates in your assay medium, the actual concentration exposed to the target will be lower and more variable than intended.[2][3]
-
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock.[1] Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[4]
-
Solubility Testing: Before a large-scale experiment, perform a simple solubility test. Prepare your final intended concentration in the assay buffer and visually inspect for any precipitate after a relevant incubation period.[1]
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any small precipitates that may have formed.[2]
-
Decrease DMSO Stock Concentration: Preparing a lower concentration stock solution in DMSO (e.g., 1 mM instead of 10 mM) can sometimes prevent precipitation upon dilution into the aqueous assay buffer.[5]
-
-
-
DMSO Concentration Effects: While an excellent solvent, DMSO can have direct effects on cells and assay components, especially at higher concentrations.[6][7] The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, with 0.1% or less being optimal to avoid off-target effects.[5]
-
Troubleshooting Steps:
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is consistent across all wells, including controls.
-
Vehicle Control: Always include a vehicle control (assay medium with the same final concentration of DMSO used for the test compound) in your experiments.[5] This will help you to distinguish the effect of the compound from that of the solvent.
-
-
-
Compound Purity and Stability: The purity of your this compound is critical for obtaining reproducible results.[8] Impurities can have their own biological activities or interfere with the assay, leading to inconsistent data.[9] Additionally, quinoline compounds can be susceptible to degradation, especially when exposed to light or stored improperly.[10]
-
Troubleshooting Steps:
-
Verify Compound Purity: Whenever possible, verify the purity of your compound using analytical techniques such as HPLC or LC-MS.[11][12]
-
Proper Storage: Store the solid compound and stock solutions in a cool, dry, and dark place to prevent degradation.[13][14]
-
Fresh Solutions: Prepare fresh dilutions from your stock solution for each experiment to minimize the impact of any potential degradation in the diluted solutions.[10]
-
-
Issue 2: High Background Signal or False Positives in Fluorescence-Based Assays
You are observing a high background signal or an unexpectedly high number of "hits" in a fluorescence-based assay, which may not be true positives.
Potential Causes and Solutions:
-
Autofluorescence of the Quinoline Scaffold: The quinoline ring system, with its extended π-electron system, is known to exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[15]
-
Troubleshooting Steps:
-
Measure Compound Autofluorescence: The most direct way to check for this is to measure the fluorescence of your compound in the assay buffer without any other assay components.[15]
-
Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often more pronounced in the blue-green region of the spectrum. If your assay allows, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) to minimize spectral overlap.[15][16]
-
Implement Spectral Unmixing: If your imaging system has spectral detection capabilities, you can computationally separate the emission spectrum of your quinoline compound from that of your assay fluorophore.[15]
-
-
-
Pan-Assay Interference Compounds (PAINS): If your compound appears to be active in multiple, unrelated assays, it might be a Pan-Assay Interference Compound (PAIN).[15] These compounds can interfere with assays through various mechanisms, such as aggregation, redox cycling, or reacting with assay reagents, leading to false-positive results.[17]
-
Troubleshooting Steps:
-
Orthogonal Assays: Confirm your hits using a different assay format that relies on an alternative detection method (e.g., luminescence instead of fluorescence).[17][18]
-
Counter-Screens: Run parallel assays that lack a key component, such as the enzyme or substrate, to identify compounds that interfere with the assay chemistry.[17]
-
-
Workflow for Troubleshooting Inconsistent Assay Results
Caption: A stepwise workflow for troubleshooting inconsistent results in assays involving this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2] It is important to use high-purity, anhydrous DMSO to prevent compound degradation.
Q2: My this compound solution has a slight yellow tint. Is this normal?
A2: A slight yellowing of quinoline compound solutions can be an indicator of degradation, often due to exposure to light (photodegradation) or oxidation.[10] It is crucial to store your solutions protected from light.[10] If you observe a significant color change, it is advisable to prepare a fresh solution from your solid compound stock.
Q3: How can I minimize the impact of plate-to-plate variability in my high-throughput screening (HTS) assays?
A3: Plate-to-plate variability is a common challenge in HTS.[19][20] To minimize its impact:
-
Use proper controls on each plate: Include positive and negative controls on every plate to allow for normalization of the data.[21]
-
Randomize sample placement: Avoid systematic biases by randomizing the placement of your samples and controls on the plates.
-
Monitor environmental conditions: Ensure consistent incubation times and temperatures for all plates.[22]
-
Data Normalization: Use statistical methods to normalize the data from each plate, such as calculating the Z'-factor, to assess the quality of the assay and the variability of the signals.[23]
Q4: What are some best practices for handling and storing this compound?
A4: Proper handling and storage are essential for maintaining the integrity of your compound.[4][14][24]
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.[13]
-
Stock Solutions: Store in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[13]
-
Safety Precautions: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[25]
Part 3: Experimental Protocols
Protocol 1: Assessing the Autofluorescence of this compound
Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range you plan to use in your experiments.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.
-
Subtract the fluorescence of the blank control from the readings for the compound-containing wells.
Protocol 2: Forced Degradation Study for this compound
Objective: To assess the stability of your compound under various stress conditions.[10]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled oven
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[10]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[10]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature and monitor over time.[10]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points.[10]
-
Analysis: Analyze the samples using a validated analytical method to determine the percentage of the compound remaining at each time point.
Data Presentation
Table 1: Example Data for Troubleshooting High Background Fluorescence
| Well Content | Excitation Wavelength (nm) | Emission Wavelength (nm) | Mean Fluorescence Units (RFU) |
| Assay Buffer Only | 485 | 520 | 50 |
| 10 µM Compound in Buffer | 485 | 520 | 850 |
| Complete Assay (No Inhibitor) | 485 | 520 | 5000 |
| Complete Assay + 10 µM Compound | 485 | 520 | 5800 |
Interpretation: The compound itself contributes significantly to the fluorescence signal at the assay's wavelengths, indicating autofluorescence is a likely issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. agilent.com [agilent.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. benchchem.com [benchchem.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 14. gmpplastic.com [gmpplastic.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. academic.oup.com [academic.oup.com]
- 22. docs.abcam.com [docs.abcam.com]
- 23. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Validation & Comparative
Validating the Biological Activity of 4-Chloro-7-methoxy-2-phenylquinoline: A Comparative Guide
In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth technical analysis of 4-Chloro-7-methoxy-2-phenylquinoline, a synthetic intermediate with significant potential in drug discovery.[3] While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—a chlorinated quinoline core with methoxy and phenyl substitutions—suggest a strong likelihood of anticancer and antimicrobial properties.
This document will, therefore, serve as a validation framework. We will explore the probable biological activities of this compound by drawing objective comparisons with well-characterized, structurally related compounds. This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate the therapeutic potential of this promising, yet underexplored, molecule.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of pharmacologically active compounds.[4][5] Its derivatives have been successfully developed as antimalarial, antibacterial, anti-inflammatory, and, most notably, anticancer agents.[6] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The presence of a chlorine atom at the 4-position, a methoxy group at the 7-position, and a phenyl group at the 2-position of the quinoline ring in this compound suggests its potential to interact with various biological targets.
Comparative Analysis of Potential Anticancer Activity
The most probable and compelling therapeutic application of this compound lies in oncology. Numerous quinoline and quinazoline derivatives have demonstrated potent anticancer effects, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.[7]
Mechanism of Action: Insights from Kinase Inhibitors
Many quinoline-based anticancer drugs function as tyrosine kinase inhibitors (TKIs).[7] These enzymes play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated due to mutations or overexpression of tyrosine kinases.
A prime example of a successful quinoline-based TKI is Lenvatinib , an orally active multi-target TKI used in the treatment of various cancers.[8][9] Lenvatinib's mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), and other receptor tyrosine kinases.[10] This multi-targeted approach allows it to simultaneously inhibit tumor angiogenesis and cell proliferation.[9]
Another relevant class of compounds for comparison are the 4-anilinoquinazolines , which share a similar bicyclic aromatic core with quinolines. Gefitinib is a well-known 4-anilinoquinazoline that selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[11][12] It is particularly effective in non-small cell lung cancers that harbor activating mutations in the EGFR gene.[12]
The structural similarity of this compound to these potent kinase inhibitors suggests that it may also exert its anticancer effects by targeting similar signaling pathways. The phenyl group at the 2-position could potentially occupy the ATP-binding pocket of a kinase, while the methoxy and chloro substituents could contribute to binding affinity and selectivity.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of action for this compound.
Comparative In Vitro Cytotoxicity Data
To provide a quantitative context for the potential anticancer activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Lenvatinib and Gefitinib against various cancer cell lines.
| Compound | Target(s) | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, KIT, RET | HUVEC | Endothelial Cells | 4.6 | [6] |
| 8505C | Anaplastic Thyroid Cancer | 24,260 | [13] | ||
| TCO1 | Anaplastic Thyroid Cancer | 26,320 | [13] | ||
| Gefitinib | EGFR | A431 | Epidermoid Carcinoma | ~100 | [14] |
| NCI-H322 | Non-Small Cell Lung Cancer | ~20 | [3] |
Note: The IC₅₀ values for Lenvatinib against cancer cell lines are in the micromolar range, reflecting its primary anti-angiogenic activity on endothelial cells.
Experimental Protocols for Biological Validation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity
This colorimetric assay is a fundamental first step to assess the cytotoxic effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds (e.g., Lenvatinib, Gefitinib) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
General Experimental Workflow for In Vitro Validation
Caption: A generalized workflow for the initial in vitro validation of a novel compound.
Should this compound demonstrate significant cytotoxicity, a direct assessment of its kinase inhibitory activity is warranted. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for this purpose.
Principle: This assay measures the binding of a test compound to the ATP-binding site of a target kinase. A fluorescently labeled tracer that binds to the kinase is displaced by the inhibitor, leading to a decrease in the FRET signal.
Protocol (General):
-
Reagent Preparation: Prepare a solution of the target kinase, a lanthanide-labeled antibody specific for a tag on the kinase, and a fluorescently labeled ATP-competitive tracer.
-
Compound Addition: Add serial dilutions of this compound to the wells of a microplate.
-
Assay Reaction: Add the kinase, antibody, and tracer solution to the wells and incubate to allow for binding to reach equilibrium.
-
Signal Detection: Measure the TR-FRET signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vitro Antimicrobial Activity
The quinoline core is also present in several antimicrobial agents. Therefore, evaluating the antimicrobial potential of this compound is a logical extension of its biological characterization.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
While this compound remains a molecule with underexplored biological potential, its chemical structure provides a strong rationale for its investigation as a novel anticancer and/or antimicrobial agent. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically validate its biological activity. The insights gained from such studies will be invaluable in determining the therapeutic promise of this compound and guiding its further development in the ever-evolving field of drug discovery.
References
- 1. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Gefitinib: current and future status in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 10. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Gefitinib - Wikipedia [en.wikipedia.org]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. connectsci.au [connectsci.au]
A Comparative Guide to 4-Chloro-7-methoxy-2-phenylquinoline and Other Quinoline Derivatives for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Its versatile structure allows for extensive functionalization, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide provides an in-depth comparison of 4-Chloro-7-methoxy-2-phenylquinoline with other key quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery due to its ability to interact with various biological targets.[4] The specific substitutions on this scaffold dramatically influence its pharmacological properties. This guide focuses on this compound, a derivative with distinct substitutions at the 2, 4, and 7 positions, and compares it with other quinoline derivatives to elucidate the impact of these structural modifications on its biological profile.
Synthesis of Quinoline Derivatives: A Methodological Overview
The synthesis of quinoline derivatives can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. The Combes quinoline synthesis and the Conrad-Limpach reaction are common strategies. For this compound, a multi-step synthesis is typically employed.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general synthetic route for this compound, which involves the cyclization of an appropriate aniline derivative followed by chlorination.
Step 1: Synthesis of 7-Methoxy-2-phenyl-4-quinolone
-
In a round-bottom flask, dissolve 3-methoxyaniline and ethyl benzoylacetate in a suitable solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) to facilitate the Conrad-Limpach cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry to obtain 7-methoxy-2-phenyl-4-quinolone.
Step 2: Chlorination to this compound
-
Suspend the 7-methoxy-2-phenyl-4-quinolone obtained in the previous step in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (around 110 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate, until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Caption: Synthetic route to this compound.
Comparative Anticancer Activity
Quinoline derivatives are a significant class of anticancer agents, with several compounds having progressed to clinical use. Their mechanisms of action are diverse and include DNA intercalation, inhibition of topoisomerase, and targeting of protein kinases.[5]
Structure-Activity Relationship Insights
The anticancer activity of quinoline derivatives is highly dependent on the substitution pattern:
-
2-Phenyl Group: The presence of a phenyl group at the 2-position is often associated with potent anticancer activity.[4] Further substitutions on this phenyl ring can modulate this activity.
-
4-Chloro Group: A chlorine atom at the 4-position is a key feature in many biologically active quinolines. It can act as a leaving group for nucleophilic substitution, allowing for the synthesis of diverse derivatives.[6]
-
7-Methoxy Group: A methoxy group at the 7-position has been shown to influence the anticancer and antimicrobial properties of quinolines.[7]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylquinoline Analog (Compound 13a) | HeLa (Cervical) | 0.50 | [8] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | Leukemia (SR) | 0.133 | [9] |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | Colon Cancer (COLO205) | 0.401 | [9] |
| 4-Phenyl-2-quinolone Derivative (Compound 22) | COLO205 (Colon) | 0.32 | [10] |
| 4-Phenyl-2-quinolone Derivative (Compound 22) | H460 (Lung) | 0.89 | [10] |
| 7-Fluoro-4-anilinoquinoline (Compound 1f) | HeLa (Cervical) | < 1.0 (Potent) | [11] |
| 8-Methoxy-4-anilinoquinoline (Compound 2i) | BGC823 (Gastric) | < 1.0 (Potent) | [11] |
Note: Direct comparative data for this compound is limited in publicly available literature. The table presents data for structurally related compounds to infer potential activity and guide further research.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[16]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with the most famous example being the antimalarial drug chloroquine.[17] Their antibacterial and antifungal activities are also well-documented.
Structure-Activity Relationship Insights
The antimicrobial properties of quinolines are influenced by their substituents:
-
4-Aminoquinolines: The 4-aminoquinoline scaffold is crucial for antimalarial activity, and modifications to the side chain at this position can overcome drug resistance.[18]
-
Halogenation: The presence of a chlorine atom at the 7-position is a common feature in many antimalarial 4-aminoquinolines and is important for activity.[5]
-
7-Methoxy Group: Derivatives of 7-methoxyquinoline have shown promising antimicrobial and antibiofilm activities.[7]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 3l) | E. coli | 7.812 | [7] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 3l) | C. albicans | 31.125 | [7] |
| Quinoline-benzodioxole derivative B | E. coli | 3.125 | [7] |
| Quinoline-benzodioxole derivative B | S. aureus | 3.125 | [7] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (Compound 5a₄) | S. aureus | Moderate Inhibition | [19] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (Compound 5a₄) | B. subtilis | Moderate Inhibition | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]
-
Preparation of Antimicrobial Stock Solution: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or longer for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[2] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[25]
Structure-Activity Relationship Insights
The anti-inflammatory potential of quinolines is dictated by their structural features:
-
Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring are critical for anti-inflammatory activity. For instance, some derivatives target cyclooxygenase (COX) enzymes, while others inhibit phosphodiesterase 4 (PDE4).[2]
-
Modulation of NF-κB Pathway: Some quinoline derivatives exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway, a key regulator of inflammation.[7]
| Compound/Derivative | Assay | IC50 or Inhibition % | Reference |
| Indeno[1,2-c]quinoline derivative (SF13) | Nitric Oxide Scavenging | 85% at 50 µM | [26] |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivative (Compound 6) | TNF-α Formation | IC50 = 2.3 µM | [6] |
| 2-(Furan-2-yl)-4-phenoxyquinoline derivative (Compound 8) | β-glucuronidase Release | IC50 = 5.0 µM | [6] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[25][27][28][29][30]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the quinoline derivatives for a specified time. Then, stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production. Include control wells with cells treated with LPS alone and untreated cells.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix the collected supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage inhibition of nitric oxide production for each compound concentration.
Caption: Key structural features influencing the biological activities of quinoline derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct comparative data is still emerging, analysis of structurally related compounds reveals key insights into the structure-activity relationships of substituted quinolines. The 2-phenyl group appears to be a critical determinant of anticancer activity, the 4-chloro position offers a versatile point for synthetic elaboration, and the 7-methoxy group can modulate both anticancer and antimicrobial properties.
Further research should focus on the systematic evaluation of this compound and its analogs in a panel of anticancer, antimicrobial, and anti-inflammatory assays. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The detailed protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data.
References
- 1. nbinno.com [nbinno.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. protocols.io [protocols.io]
- 25. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of a Privileged Scaffold: A Comparative Cross-Reactivity Profile of 4-Chloro-7-methoxy-2-phenylquinoline
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to its incorporation into numerous therapeutic agents, particularly in oncology and infectious diseases. 4-Chloro-7-methoxy-2-phenylquinoline stands as a key synthetic intermediate, offering a structurally rich and modifiable backbone for the development of novel bioactive molecules.[1] Its unique arrangement of a reactive chloro group, an electron-donating methoxy substituent, and a bulky phenyl ring presents a compelling starting point for crafting potent and selective inhibitors.
However, the very versatility of the quinoline core necessitates a rigorous evaluation of its cross-reactivity profile. In an era of targeted therapies, understanding a compound's interactions across the proteome is paramount to ensuring efficacy and mitigating off-target toxicities. This is especially critical for scaffolds like this compound that are often employed in the design of kinase inhibitors, a class of drugs notorious for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.
This guide provides an in-depth comparative analysis of the potential cross-reactivity of this compound. In the absence of direct, comprehensive screening data for this specific molecule, we will leverage available data from structurally analogous compounds to build a predictive profile. We will further detail the essential experimental methodologies—Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography—that are crucial for empirically determining the selectivity of this and other novel chemical entities.
Structural Context and Comparative Scaffolds
The specific substitutions on the quinoline ring system dictate its binding orientation and interactions within a target's binding site. To infer the cross-reactivity of this compound, we will compare it with two well-characterized quinoline-based scaffolds: 4-anilinoquinolines and the structurally related 2-phenylquinazolinones.
-
This compound: The subject of this guide, featuring a chlorine at the 4-position (a common site for nucleophilic substitution in inhibitor design), a methoxy group at the 7-position, and a phenyl group at the 2-position.
-
4-Anilinoquinolines: A class of kinase inhibitors where the 4-chloro group is replaced by a substituted aniline. This scaffold provides insight into how modifications at the 4-position influence kinome-wide selectivity.
-
2-Phenylquinazolinones: A related heterocyclic system where a nitrogen atom is present at the 1-position of the quinoline ring. This analogue allows for an exploration of how subtle changes to the core heterocycle can impact target engagement.
Caption: Structural comparison of the target compound and related scaffolds.
Comparative Cross-Reactivity Profiles: Insights from Kinome Scanning
Kinome scanning is a high-throughput method used to assess the selectivity of a compound against a large panel of kinases. By analyzing the kinome-wide data of our comparator scaffolds, we can infer the potential off-target profile of this compound.
4-Anilinoquinoline Analogues
A study on 4-anilinoquinoline-based inhibitors of Cyclin G-associated kinase (GAK) provides valuable kinome selectivity data. The substitution pattern on the quinoline ring was shown to significantly impact both potency and selectivity.
| Compound (Substitution) | Primary Target | Key Off-Targets (>80% Inhibition @ 1µM) |
| Compound 1 (6-CF3) | GAK | RIPK2, NLK, ADCK3 |
| Compound 5 (Unsubstituted) | GAK | Fewer off-targets than Compound 1 |
| Compound 8 (6-Chloro) | PKN3, GAK | - |
| Compound 23 (7-Methoxy) | GAK | - |
Data synthesized from a study on 4-anilinoquinoline inhibitors.
This data suggests that substitutions at the 6 and 7-positions of the quinoline ring are critical determinants of selectivity. The presence of a methoxy group at the 7-position in one of the profiled compounds (Compound 23) maintained high potency for GAK, indicating that this substitution is compatible with kinase binding.
2-Phenylquinazolinone Analogues
Research on 2-phenylquinazolinones as dual-activity tankyrase (TNKS) and kinase inhibitors also offers insights into selectivity. While not a direct quinoline, the quinazolinone core is structurally similar and provides clues about the impact of the 2-phenyl group.
| Compound | Primary Target(s) | Key Kinase Off-Targets (% Inhibition @ 10µM) |
| Compound 30 | TNKS1/2 | Modest inhibition of some kinases |
| Compound 42 | TNKS2, CDK9, Akt | Broad kinase inhibition |
Data from a study on 2-phenylquinazolinone inhibitors.[1]
These findings indicate that the 2-phenyl group is well-tolerated in the binding sites of both PARP-family enzymes (tankyrases) and certain kinases.[1] The overall selectivity is heavily influenced by other substitutions on the heterocyclic core.
Inferred Profile for this compound
Based on the data from these analogous scaffolds, we can hypothesize the following for this compound:
-
Potential for Kinase Inhibition: The quinoline core is a well-established kinase-binding scaffold. The 2-phenyl and 7-methoxy substitutions are present in known kinase inhibitors, suggesting that this compound could exhibit activity against a range of kinases.
-
Likely Off-Targets: Based on the 4-anilinoquinoline data, kinases such as RIPK2 and NLK could be potential off-targets. The 2-phenyl group, as seen in the quinazolinone series, might introduce interactions with CDKs or Akt family kinases.
-
Need for Empirical Data: This inferred profile is speculative. A definitive understanding of the cross-reactivity of this compound requires comprehensive experimental profiling.
Experimental Methodologies for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of a novel compound, several robust techniques are employed. Below are detailed protocols for two of the most powerful methods: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of a target protein.[2]
Experimental Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line for an oncology target) to approximately 80% confluency.
-
Treat cells with either the test compound (this compound) at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction using a specific antibody-based detection method, such as:
-
Western Blotting: For targeted analysis of a few proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For higher throughput quantification.
-
Mass Spectrometry (Proteome-wide CETSA or Thermal Proteome Profiling): For an unbiased, proteome-wide assessment of thermal stability shifts.
-
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography-Mass Spectrometry
This technique identifies protein targets and off-targets by using an immobilized version of the compound of interest to "fish" for binding partners from a cell lysate.[3]
Experimental Protocol: Affinity Chromatography for Target Identification
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization onto a solid support (e.g., Sepharose beads). It is crucial that this modification does not abrogate the biological activity of the parent compound.
-
-
Preparation of Cell Lysate:
-
Harvest cells from culture and lyse them in a non-denaturing buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the compound-immobilized beads for several hours at 4°C to allow for binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a structurally similar but inactive compound or with the linker and tag alone.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competition with an excess of the free, non-immobilized compound.
-
Changing the pH or salt concentration of the buffer.
-
Using a denaturing agent (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands that are unique to the active compound pull-down compared to the negative control.
-
Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Conclusion: A Roadmap for Characterizing a Versatile Scaffold
This compound represents a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. While its specific cross-reactivity profile remains to be experimentally determined, analysis of structurally related compounds provides a framework for predicting potential on- and off-target activities. The true utility of this scaffold in drug discovery will be unlocked through the rigorous application of modern pharmacological profiling techniques. Kinome-wide screening will provide a broad overview of its selectivity, while CETSA and affinity chromatography will offer crucial validation of target engagement in a physiologically relevant context. This guide provides the comparative insights and detailed experimental blueprints necessary for researchers to comprehensively characterize the cross-reactivity of this and other promising quinoline-based compounds, ultimately leading to the development of safer and more effective medicines.
References
A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 4-Chloro-7-methoxy-2-phenylquinoline
This guide provides an in-depth analysis of the factors influencing experimental reproducibility when working with 4-Chloro-7-methoxy-2-phenylquinoline. It is intended for researchers, scientists, and drug development professionals who utilize quinoline scaffolds in their work. We will dissect the synthesis of this compound, explore a common biological application, and compare its profile to a relevant alternative, providing actionable protocols and insights to ensure the reliability and consistency of your results.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] The this compound molecule, in particular, serves as a versatile intermediate in the synthesis of more complex compounds, especially in the development of targeted therapies like kinase inhibitors for oncology.[3][4][5] Its structure allows for extensive functionalization, making it a valuable building block for creating diverse chemical libraries.[4]
However, the journey from synthesis to reliable biological data is fraught with potential pitfalls that can compromise reproducibility.[6][7] This guide aims to illuminate these challenges and provide a framework for mitigating them.
Synthesis of this compound: A Pathway to Purity and Consistency
The reproducibility of any experiment begins with the quality of the starting materials. A common and effective route to quinoline derivatives involves a multi-step synthesis that requires careful control over reaction conditions. Below, we detail a representative synthesis protocol, highlighting critical parameters that directly impact yield, purity, and ultimately, experimental reproducibility.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical synthetic pathway. Precise execution at each stage is paramount for a reproducible outcome.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol and Reproducibility Checkpoints
Objective: To synthesize this compound with high purity (>98%) to ensure consistency in subsequent biological assays.
Step 1: Synthesis of 7-methoxy-1H-quinolin-4-one This step often involves the thermal cyclization of an intermediate formed from an aniline and a β-ketoester.
-
Protocol:
-
Suspend 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[8][9]dioxane-4,6-dione (1 equivalent) in a high-boiling point solvent like diphenyl ether.[10]
-
Heat the reaction mixture with stirring to approximately 220-250°C for 1.5-2 hours.[10]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and purify the resulting precipitate, 7-methoxy-1H-quinolin-4-one, typically by washing with a solvent like ether and then using column chromatography.[10]
-
-
Causality & Reproducibility:
-
Temperature Control: The high temperature is critical for the intramolecular cyclization. Inconsistent heating can lead to incomplete reactions or side product formation. Using a sand bath or a high-temperature heating mantle with a thermocouple is essential.
-
Solvent Choice: Diphenyl ether is used for its high boiling point. Ensure the solvent is anhydrous, as moisture can interfere with the reaction.
-
Step 2: Chlorination to 4-chloro-7-methoxyquinoline This step converts the quinolin-4-one intermediate into the final chlorinated product.
-
Protocol:
-
Suspend 7-methoxy-1H-quinolin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.[10]
-
Add a catalyst such as diisopropylethylamine if necessary.[10]
-
Reflux the mixture at 100-110°C for 1-2 hours.[10]
-
After cooling, carefully quench the reaction by pouring it onto ice water. This step is highly exothermic and must be done slowly in a fume hood.
-
Neutralize the acidic solution with a base (e.g., aqueous sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.[10]
-
Dry the organic layer, remove the solvent, and purify the final product by column chromatography.[10]
-
-
Causality & Reproducibility:
-
Reagent Quality: POCl₃ can degrade over time. Using a fresh bottle or a recently distilled batch is crucial for consistent results.
-
Quenching Procedure: The method of quenching can affect yield. Pouring the reaction mixture into ice, rather than adding water to the mixture, helps control the exothermic reaction and prevents degradation of the product.
-
Final Purification: This is a critical self-validating step. Purity must be confirmed by analytical methods before use in any biological assay.
-
Analytical Characterization: The Basis of Trust
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is mandatory.
| Analytical Method | Purpose | Typical Expected Result for C₁₆H₁₂ClNO |
| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to aromatic and methoxy protons with correct integration and splitting patterns.[11][12] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Expected number of signals for the unique carbons in the structure.[11] |
| HPLC | Purity determination and quantification. | A single major peak with >98% purity under specified conditions (e.g., C18 column, mobile phase gradient).[13][14][15] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 270.06). |
Comparative Analysis: 4-Anilinoquinazoline as an Alternative Scaffold
In drug discovery, particularly in the kinase inhibitor space, the 4-anilinoquinazoline scaffold is a well-established and potent alternative to the quinoline core.[16] Understanding the differences in their synthesis and properties is key to making informed decisions in a research program.
| Parameter | This compound | 4-Anilinoquinazoline Derivative | Rationale for Comparison |
| Synthetic Accessibility | Multi-step synthesis, often requiring harsh conditions (high temp, POCl₃). | Can be synthesized via N-arylation of 4-chloroquinazolines, often under milder, microwave-assisted conditions.[16] | Ease and safety of synthesis are critical for library generation and scale-up. |
| Chemical Stability | Generally stable, but the 4-chloro position is reactive towards nucleophiles. | The anilino group is stable; the scaffold itself is robust. | Stability in storage (DMSO) and assay conditions affects the reliability of biological data. |
| Structural Rigidity | Fused bicyclic system provides a rigid scaffold for presenting substituents. | Similar rigid, planar core. | Rigidity helps in achieving specific and high-affinity binding to protein targets. |
| Common Biological Target | Precursor for kinase inhibitors (e.g., targeting c-Met, EGFR, VEGFR).[17] | Core of many approved kinase inhibitors (e.g., Gefitinib, Erlotinib for EGFR).[17] | Both scaffolds are "privileged structures" for targeting the ATP-binding site of kinases.[5] |
Application Case Study: In Vitro Kinase Inhibition Assay
The ultimate test of reproducibility is in the biological application. Let's consider a general protocol for evaluating our synthesized this compound (or a derivative made from it) as a potential inhibitor of a receptor tyrosine kinase (e.g., VEGFR-2).
Visualizing the Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Kinase Assay Protocol & Troubleshooting
Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a target kinase.[18]
-
Protocol: [5]
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized quinoline derivative in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Assay Reaction: In a 96-well or 384-well plate, add the assay buffer, the recombinant target kinase, and its specific peptide substrate.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted compound from the DMSO plate to the assay plate. Include positive (known inhibitor) and negative (DMSO only) controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of product formed. A common method is ADP-Glo™, which quantifies the amount of ADP produced (inversely proportional to inhibition).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
-
Troubleshooting for Reproducibility:
| Problem | Potential Cause | Solution & Rationale |
| High Well-to-Well Variability | Inaccurate pipetting; compound precipitation in assay buffer. | Calibrate pipettes regularly.[19] Check compound solubility at the highest concentration; if it precipitates, lower the starting concentration. Poor solubility is a common source of irreproducible data. |
| IC₅₀ Value Shifts Between Experiments | Inconsistent reagent quality (kinase, ATP); variations in incubation time/temp; compound degradation. | Use the same batch of reagents for a series of experiments.[19] Precisely control incubation time and temperature.[19] Periodically check the purity of the DMSO stock solution via HPLC to ensure the compound has not degraded. |
| No Inhibition Observed | Incorrect compound tested; inactive compound; assay failure. | Confirm compound identity with MS. Run a positive control (a known inhibitor for the target kinase) to validate the assay itself is working.[7] |
Conclusion: A Culture of Rigor
Reproducibility is not an accident; it is the result of meticulous planning, controlled execution, and rigorous validation at every stage of an experiment.[6][20][21] When working with versatile scaffolds like this compound, the integrity of the research hinges on the quality of the molecule in hand. By understanding the critical parameters in its synthesis and employing robust, self-validating protocols in its application, researchers can build a foundation of trustworthy and repeatable data. This commitment to rigor is what ultimately transforms a promising molecule into a valuable scientific tool or a potential therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 7. Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Quinoline alkaloids in honey: further analytical (HPLC-DAD-ESI-MS, multidimensional diffusion-ordered NMR spectroscopy), theoretical and chemometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. kosheeka.com [kosheeka.com]
- 20. donotedit.com [donotedit.com]
- 21. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
A Head-to-Head Comparison of 4-Chloro-7-methoxy-2-phenylquinoline and Its Analogs as Anticancer Agents
A Technical Guide for Researchers in Drug Discovery
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities, particularly in oncology.[1] This guide provides a detailed, head-to-head comparison of 4-Chloro-7-methoxy-2-phenylquinoline and structurally similar compounds, focusing on their potential as anticancer agents. Drawing on available experimental data for analogous structures, we will dissect the structure-activity relationships (SAR) that govern their cytotoxic effects and explore the experimental methodologies used to evaluate their performance.
The 2-Phenylquinoline Core: A Foundation for Anticancer Activity
The 2-phenylquinoline motif is a recurring feature in compounds exhibiting significant antiproliferative activity against a variety of cancer cell lines.[3] The primary mechanism of action for many of these derivatives involves the targeting of G-quadruplexes, which are specialized nucleic acid structures that play a role in cancer cell proliferation.[3] The planar nature of the quinoline ring system allows it to interact with these structures, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Substitutions
The anticancer efficacy of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and the 2-phenyl rings. By examining data from structurally similar compounds, we can infer the likely contribution of each substituent in this compound to its overall activity profile.
The Critical Role of the 4-Position Substituent
The 4-position of the quinoline ring is a key site for modification to enhance anticancer activity. The presence of a chlorine atom, as in our target compound, is significant. Halogenation at this position can influence the electronic properties of the ring and provide a handle for further synthetic modifications.
In a series of 4-anilino-2-phenylquinoline derivatives, the nature of the substituent on the anilino group at the 4-position was found to be crucial for cytotoxicity. For instance, compounds with a hydrogen-bonding accepting group on the 4-anilino moiety showed significant activity.[4] While our target compound has a chloro group instead of a substituted amino group, this highlights the sensitivity of the 4-position to substitution in modulating biological activity.
Influence of Methoxy Group Positioning (C7 vs. C6 and C8)
The position of the methoxy group on the quinoline ring significantly impacts antiproliferative activity. A comparative study of 4'-acetyl-substituted 4-anilino-2-phenylquinolines revealed the following order of potency based on the methoxy group's position: 6-OMe > 8-OMe.[1] Specifically, the 6-methoxy analog exhibited a mean GI50 value of 3.89 µM, whereas the 8-methoxy analog had a value of 10.47 µM.[1]
While direct data for the 7-methoxy position of our target compound is absent from this specific comparison, its intermediate position between C6 and C8 suggests it likely contributes favorably to the compound's cytotoxic potential. Methoxy groups are known to enhance the lipophilicity and electron-donating properties of the molecule, which can improve cell membrane permeability and interaction with biological targets.[5]
The Phenyl Group at the 2-Position
The presence of a phenyl group at the 2-position is a common feature of many active quinoline-based anticancer agents. Substitutions on this phenyl ring can further modulate activity. For example, in a series of 2-arylquinolines, compounds with a C-6 chloro substitution on the quinoline ring and a 3,4-methylenedioxyphenyl group at the 2-position displayed significant activity against HeLa and PC3 cancer cell lines.[5] This underscores the synergistic effect of substitutions on both the quinoline core and the 2-phenyl ring.
Comparative Experimental Data of 2-Phenylquinoline Analogs
To provide a quantitative comparison, the following table summarizes the reported in vitro anticancer activities of various 2-phenylquinoline derivatives that share structural similarities with this compound. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates greater potency.
| Compound ID | Core Structure | Key Substitutions | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Analog 1 | 4-Anilino-2-phenylquinoline | 6-Methoxy, 4'-(acetyl)anilino | NCI-H226 (Lung) | 0.94 | [4] |
| MDA-MB-231 (Breast) | 0.04 | [4] | |||
| SF-295 (CNS) | <0.01 | [4] | |||
| Analog 2 | 4-Anilino-2-phenylquinoline | 8-Methoxy, 4'-(acetyl)anilino | Mean of 60 cell lines | 10.47 | [1] |
| Analog 3 | 2-Arylquinoline | 6-Chloro, 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 | [5] |
| Analog 4 | 2-Arylquinoline | 6-Chloro, 2-(p-tolyl) | PC3 (Prostate) | 31.37 | [5] |
This data clearly demonstrates that substitutions on the 2-phenylquinoline scaffold can lead to potent, sub-micromolar anticancer activity. The high potency of Analog 1, particularly against breast and CNS cancer cell lines, highlights the effectiveness of the 6-methoxy-2-phenylquinoline core.
Experimental Protocols for Evaluating Anticancer Activity
The in vitro evaluation of these compounds is critical for determining their therapeutic potential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Detailed MTT Cytotoxicity Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the structural relationships discussed, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.
Caption: Structure-activity relationship (SAR) comparison of the target compound with its analogs.
Conclusion and Future Directions
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human cancer cell lines to determine its IC50 values. Further studies could also explore its mechanism of action, including its ability to stabilize G-quadruplexes and induce apoptosis. Such data will be invaluable for the rational design of the next generation of quinoline-based anticancer drugs.
References
- 1. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Statistical analysis of data from 4-Chloro-7-methoxy-2-phenylquinoline studies
An In-Depth Technical Guide and Comparative Analysis of 4-Chloro-7-methoxy-2-phenylquinoline
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound, serves as a foundational structure, or "privileged scaffold," in medicinal chemistry. Its derivatives are renowned for a wide spectrum of pharmacological activities, including antimalarial, antibacterial, anti-inflammatory, and notably, anticancer properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling medicinal chemists to fine-tune compounds to enhance their efficacy, reduce toxicity, and improve pharmacokinetic profiles.
Within this important class of molecules, this compound stands out as a critical synthetic intermediate. Its specific arrangement of chloro, methoxy, and phenyl groups provides a unique combination of reactivity and structural framework. The chlorine atom at the C4 position is particularly significant, as it acts as a leaving group in nucleophilic substitution reactions, permitting the straightforward synthesis of a diverse library of derivatives. This guide provides a comprehensive statistical analysis of data from studies on this compound and its analogues, comparing synthetic methodologies and biological performance, particularly in the context of anticancer research.
Comparative Analysis of Synthetic Methodologies
The efficient synthesis of the this compound core is paramount for its use in drug discovery. Various methods have been developed, ranging from classical multi-step procedures to modern, greener alternatives.
Classical Multi-Step Synthesis
A common and well-documented approach involves a three-step process starting from 3-methoxyaniline. This method, while reliable, involves high temperatures and multiple purification steps.
Experimental Protocol: Synthesis via 3-Methoxyaniline
-
Step 1: Formation of the Enamine Intermediate.
-
Dissolve 3-Methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-dioxane-4,6-dione (1.90 g) in 2-propanol (40 ml).
-
Stir the reaction mixture at 70 °C for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
Wash the residue with ether to yield 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-dioxane-4,6-dione.
-
-
Step 2: Cyclization to form the Quinolinone Core.
-
Suspend the product from Step 1 (1.22 g) in a mixture of diphenyl ether (15 ml) and biphenyl (5.1 g).
-
Heat the reaction with stirring at 220 °C for 1.5 hours. This high-temperature thermal cyclization is crucial for forming the quinoline ring.
-
Purify the reaction mixture using column chromatography (methanol-chloroform system) to obtain 7-methoxy-1H-quinolin-4-one.
-
-
Step 3: Chlorination.
-
Suspend the quinolinone from Step 2 (394 mg) in diisopropylethylamine (3 ml).
-
Add phosphorus trichloride (1 ml) and stir the reaction at 100 °C for 1 hour. This step replaces the hydroxyl group at the C4 position with a chlorine atom.
-
After completion, add water under ice cooling and neutralize the aqueous layer with aqueous sodium bicarbonate.
-
Extract the organic layer with ethyl acetate, wash with water, and dry with anhydrous sodium sulfate.
-
Remove the solvent and purify the residue by column chromatography to afford 4-chloro-7-methoxyquinoline.
-
The causality behind these steps lies in the sequential construction of the heterocyclic system. The initial condensation (Step 1) forms a key intermediate poised for cyclization. The high-temperature reaction (Step 2) provides the necessary energy to overcome the activation barrier for the intramolecular ring-closing reaction. Finally, chlorination (Step 3) activates the C4 position for subsequent derivatization.
Caption: Classical three-step synthesis of the 4-chloro-7-methoxyquinoline core.
Alternative Methodologies: A Green Chemistry Approach
More recent research has focused on developing environmentally benign and efficient methods. A notable example is the use of heterogeneous catalysts, such as Hβ zeolite, in solvent-free conditions. This approach allows for the one-step synthesis of 2,4-disubstituted quinolines from simple starting materials like ketones and 2-aminobenzophenones.
-
Advantages: These methods offer significant advantages, including the elimination of harsh solvents, easier product purification, and the potential for catalyst recycling, which reduces waste and cost.
-
Comparison: While the classical method provides a specific substitution pattern, zeolite-catalyzed reactions offer a broader scope for synthesizing a variety of 2,4-disubstituted derivatives in a more atom-economical fashion. The choice of method depends on the desired final product and the scale of the synthesis.
Biological Performance: Anticancer Activity
The primary interest in this compound and its analogues stems from their potent anticancer activity. Derivatives of this scaffold have been shown to act through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
Mechanism of Action: Targeting Key Oncogenic Pathways
Many quinoline-based anticancer agents function as inhibitors of critical cellular signaling pathways that are often dysregulated in cancer.
-
Tyrosine Kinase Inhibition: The quinoline scaffold is a core component of several approved tyrosine kinase inhibitors (TKIs). These drugs compete with ATP for the binding site on kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby blocking downstream signaling that leads to cell proliferation and angiogenesis (the formation of new blood vessels by tumors).
-
Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with the dynamics of microtubules, which are essential for cell division. By binding to tubulin, these compounds can prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication. Certain quinoline derivatives can trap the enzyme-DNA complex, leading to double-strand breaks in the DNA and triggering cell death.
Caption: Simplified pathway showing inhibition of a receptor tyrosine kinase by a quinoline-based TKI.
Comparative Cytotoxicity Data
The efficacy of anticancer compounds is quantified by their IC₅₀ value—the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. The following table compares the in vitro activity of several 2,4-disubstituted quinoline derivatives against various human cancer cell lines.
| Compound ID | R² Substituent | R⁴ Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11 | 3,4-methylenedioxyphenyl | H | Prostate (PC3) | 34.34 | |
| 12 | 3,4-methylenedioxyphenyl | H | Prostate (PC3) | 31.37 | |
| 13 | 3,4-methylenedioxyphenyl | H | Cervical (HeLa) | 8.3 | |
| 3c | Phenyl | 4-chlorophenyl | Prostate (PC3) | Significant Activity | |
| 3q | 4-fluorophenyl | 4-chlorophenyl | Prostate (PC3) | Significant Activity | |
| 3m | 4-methoxyphenyl | 4-chlorophenyl | Breast (MDA-MB-231) | Potent Activity | |
| Doxorubicin | Reference Drug | Reference Drug | Breast (MCF-7) | ~0.05-1.0 |
Note: "Significant" and "Potent" activity were reported in the study without specific IC₅₀ values being listed in the abstract.
Analysis of Structure-Activity Relationships (SAR):
From the data, several trends emerge:
-
Substitution at C2 and C4: The presence of two aryl groups at the C2 and C4 positions appears crucial for activity.
-
Lipophilicity: Aromatic quinolines with greater lipophilicity (higher octanol/water partition coefficients) generally show better cytotoxic effects against cell lines like HeLa and PC3.
-
Specific Substituents: The introduction of groups like 3,4-methylenedioxy on the C2-phenyl ring (compounds 11, 12, 13) confers potent and sometimes selective activity. Similarly, substitutions on the C4-phenyl ring also modulate the activity and spectrum of the compounds.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
To validate the cytotoxic effects of newly synthesized quinoline derivatives, a colorimetric assay such as the MTT assay is a standard, reliable method.
-
Cell Culture: Seed human cancer cells (e.g., PC3, HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in a suitable growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of potent anticancer agents. Statistical analysis of data from various studies reveals that 2,4-disubstituted quinoline derivatives exhibit significant cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like tyrosine kinases and tubulin. Structure-activity relationship studies demonstrate that potency and selectivity can be finely tuned by modifying the substituents on the phenyl rings. While classical synthetic methods are robust, the development of greener, more efficient catalytic processes is paving the way for the rapid and sustainable production of diverse quinoline libraries for future drug discovery efforts.
Independent Verification of 4-Chloro-7-methoxy-2-phenylquinoline's Effects: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological effects of 4-Chloro-7-methoxy-2-phenylquinoline. As a pivotal intermediate in medicinal chemistry, this compound holds promise for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a comparative analysis to facilitate a thorough evaluation of this compound's potential.
The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[3] The subject of this guide, this compound, possesses a unique substitution pattern that makes it a versatile building block for creating diverse chemical libraries.[1] While its primary role has been as a synthetic precursor, understanding its intrinsic biological activity is crucial for guiding further drug development efforts. This guide will focus on providing the necessary tools to independently assess its cytotoxic and antimicrobial properties in a rigorous and comparative manner.
Section 1: Evaluating Anticancer Potential through Cytotoxicity Screening
A primary application of novel quinoline derivatives is in the field of oncology.[3][4] The first step in assessing the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved through in vitro cytotoxicity assays that measure the ability of a compound to inhibit cell growth or induce cell death.[5]
Recommended Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle of the assay is the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Testing
The following diagram outlines the general workflow for evaluating the cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to obtain the desired test concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug such as Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Comparator Compounds and Expected Outcomes
To provide context to the experimental results, it is essential to include comparator compounds.
| Compound | Class | Expected Activity |
| Doxorubicin | Anthracycline antibiotic | Potent cytotoxic agent (positive control) |
| Chloroquine | 4-aminoquinoline | Moderate cytotoxic activity in some cancer cell lines |
| Vehicle (DMSO) | Solvent | No significant cytotoxicity (negative control) |
The results of the cytotoxicity screening will provide an initial assessment of the anticancer potential of this compound. A low IC₅₀ value would indicate significant cytotoxic activity and warrant further investigation into its mechanism of action.
Section 2: Assessing Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents.[7] Therefore, it is prudent to evaluate this compound for its potential to inhibit the growth of various pathogenic microorganisms.
Recommended Assay: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[8][9]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the key steps in the broth microdilution assay.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Protocol for Broth Microdilution Assay
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Inoculation: Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the diluted inoculum to each well of the microtiter plate.[10]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Comparator Compounds and Expected Outcomes
| Compound | Class | Expected Activity |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial activity (positive control) |
| Penicillin | β-lactam | Activity against Gram-positive bacteria (positive control) |
| Vehicle (DMSO) | Solvent | No antimicrobial activity (negative control) |
The MIC values will indicate the potency and spectrum of the antimicrobial activity of this compound. A low MIC value against a particular microorganism suggests that the compound is a potent inhibitor of its growth.
Section 3: Interpreting the Data and Future Directions
The experimental data generated from the cytotoxicity and antimicrobial assays will provide a foundational understanding of the biological effects of this compound.
-
Cytotoxicity: If the compound exhibits potent cytotoxicity against cancer cell lines, further studies should focus on elucidating its mechanism of action. This could involve investigating its effects on the cell cycle, apoptosis, or specific signaling pathways known to be dysregulated in cancer.[11]
-
Antimicrobial Activity: If significant antimicrobial activity is observed, subsequent studies could explore its spectrum of activity against a broader range of microorganisms, including resistant strains. Investigating its mechanism of antimicrobial action would also be a critical next step.
By following the detailed protocols and comparative frameworks outlined in this guide, researchers can independently and rigorously evaluate the biological potential of this compound, thereby contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. opentrons.com [opentrons.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Quinoline Scaffold: A Comparative ADME Profiling of 4-Chloro-7-methoxy-2-phenylquinoline Against Established Therapeutics
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its synthetic versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel investigational compound, 4-Chloro-7-methoxy-2-phenylquinoline, against two clinically successful drugs, Lenvatinib and Cabotegravir, which feature related structural motifs.
While experimental ADME data for this compound is not yet publicly available, this guide leverages established in silico predictive models to forecast its likely pharmacokinetic behavior. This predictive analysis, juxtaposed with the known experimental data of Lenvatinib and Cabotegravir, offers valuable insights for researchers engaged in the early stages of drug discovery. By understanding the predicted ADME profile of this novel quinoline derivative, researchers can make more informed decisions regarding its potential as a drug candidate and design appropriate experimental validation studies.
The Compounds Under Review
-
This compound: An investigational quinoline derivative with potential applications in oncology and infectious diseases due to its versatile chemical structure.[2] Its ADME properties are predicted for the purpose of this comparative analysis.
-
Lenvatinib: An orally active, multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers.[3] It features a quinoline carboxamide core.
-
Cabotegravir: An HIV-1 integrase strand transfer inhibitor available in both oral and long-acting injectable formulations.[2][4] It contains a carboxamide linked to a complex heterocyclic system.
Absorption: Predicting Oral Bioavailability
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. Key factors influencing absorption include aqueous solubility, permeability across the intestinal epithelium, and susceptibility to efflux transporters.
Comparative Analysis of Absorption Parameters
| Parameter | This compound (Predicted) | Lenvatinib (Experimental) | Cabotegravir (Experimental) |
| Aqueous Solubility | Poorly soluble | - | Low aqueous solubility (0.015 mg/mL in water)[5] |
| Permeability (Papp, cm/s) | High | - | High intrinsic membrane permeability[6][7] |
| Oral Bioavailability | Moderate to High | ~85%[8] | Rapidly absorbed after oral administration[9] |
| Efflux Ratio | Likely a substrate of P-gp | - | Substrate of P-gp and BCRP[6][7] |
Insights and Experimental Causality
The in silico predictions for this compound suggest it may have favorable high permeability, a characteristic often associated with quinoline-based structures. However, its predicted poor aqueous solubility could be a limiting factor for oral absorption.[10][11] This is a common challenge with quinoline derivatives.[10][11] The predicted high permeability, coupled with potential P-glycoprotein (P-gp) mediated efflux, indicates that specialized formulation strategies may be necessary to enhance its oral bioavailability.
In contrast, Lenvatinib demonstrates high oral bioavailability, suggesting a well-balanced profile of solubility and permeability.[8] Cabotegravir, despite its low aqueous solubility, is rapidly absorbed orally, highlighting that other factors, such as its high intrinsic membrane permeability, can compensate for poor solubility.[5][6][7][9]
Experimental Protocol: Caco-2 Permeability Assay
This in vitro assay is the gold standard for predicting intestinal drug absorption and identifying potential substrates of efflux transporters like P-gp.[12]
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology Workflow
Caption: Workflow for the Caco-2 Permeability Assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) at 37°C in a humidified 5% CO2 atmosphere.[13]
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto semipermeable polycarbonate membrane inserts in Transwell® plates.
-
Monolayer Differentiation: Culture the cells for 21 days to allow for the formation of a differentiated and polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
To assess apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) by dividing the B-A Papp by the A-B Papp. An ER greater than 2 suggests the compound is a substrate for active efflux.
-
Distribution: Where Does the Drug Go?
Once absorbed, a drug distributes throughout the body, with a portion binding to plasma proteins. The extent of plasma protein binding is a critical parameter as only the unbound (free) drug is available to interact with its target and exert a therapeutic effect.
Comparative Analysis of Distribution Parameters
| Parameter | This compound (Predicted) | Lenvatinib (Experimental) | Cabotegravir (Experimental) |
| Plasma Protein Binding (%) | High (>90%) | High (98-99%)[8][14] | - |
| Volume of Distribution (Vd) | Moderate to High | 50.5 - 92 L[8] | - |
Insights and Experimental Causality
The in silico prediction for this compound suggests high plasma protein binding, which is a common characteristic of lipophilic quinoline derivatives. High protein binding can limit the free drug concentration at the target site and may prolong the drug's half-life.
Lenvatinib exhibits high plasma protein binding, primarily to albumin.[8] Its volume of distribution indicates that it distributes into tissues beyond the plasma volume.
Experimental Protocol: Plasma Protein Binding by Ultracentrifugation
This method is used to separate the protein-bound drug from the free drug in plasma.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Methodology Workflow
Caption: Workflow for Plasma Protein Binding Assay by Ultracentrifugation.
Step-by-Step Protocol:
-
Sample Preparation: Spike pooled human plasma with the test compound at a known concentration.
-
Equilibration: Incubate the spiked plasma at 37°C for a sufficient time to allow the binding to reach equilibrium.
-
Ultracentrifugation: Transfer the plasma sample to an ultracentrifuge tube and centrifuge at high speed (e.g., >100,000 x g) to pellet the plasma proteins.[15]
-
Fraction Collection: Carefully collect the supernatant, which contains the unbound (free) drug.
-
Sample Analysis:
-
Determine the concentration of the free drug in the supernatant using a validated LC-MS/MS method.
-
Determine the total drug concentration in an uncentrifuged aliquot of the spiked plasma.
-
-
Data Calculation: Calculate the percentage of plasma protein binding using the following formula:
-
% Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
-
Metabolism: The Body's Chemical Transformation
Drug metabolism, primarily occurring in the liver, involves enzymatic reactions that transform drugs into more water-soluble compounds for easier excretion. The metabolic stability of a compound determines its half-life and potential for drug-drug interactions.
Comparative Analysis of Metabolism Parameters
| Parameter | This compound (Predicted) | Lenvatinib (Experimental) | Cabotegravir (Experimental) |
| Primary Metabolic Pathway | CYP-mediated oxidation (likely CYP3A4) | CYP3A4 and aldehyde oxidase | UGT1A1 and UGT1A9[2][4][9] |
| Metabolic Stability | Moderate | Extensively metabolized[3] | - |
| Major Metabolites | Hydroxylated and demethylated metabolites | Several metabolites identified[3] | Glucuronic acid conjugate (M1)[2][4] |
Insights and Experimental Causality
The in silico prediction for this compound suggests that it will likely be metabolized by cytochrome P450 enzymes, particularly CYP3A4, which is a common metabolic pathway for many drugs. The methoxy and phenyl groups are potential sites for oxidation and demethylation. Its predicted moderate metabolic stability suggests it may have a reasonable half-life in vivo.
Lenvatinib is extensively metabolized through multiple pathways, including CYP3A4.[3] Cabotegravir is primarily metabolized by UGT enzymes, which is a Phase II metabolic pathway, leading to the formation of a glucuronide conjugate as the main metabolite.[2][4][9] This difference in metabolic pathways has implications for potential drug-drug interactions.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes present in liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.
Methodology Workflow
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or animal) and a phosphate buffer.
-
Compound Addition: Add the test compound to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) to stop the reaction.
-
Sample Processing: Centrifuge the terminated reaction samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration in the assay.
-
Excretion: Eliminating the Drug from the Body
Following metabolism, drugs and their metabolites are eliminated from the body, primarily through urine and feces. The route and rate of excretion are important determinants of a drug's duration of action.
Comparative Analysis of Excretion Parameters
| Parameter | This compound (Predicted) | Lenvatinib (Experimental) | Cabotegravir (Experimental) |
| Primary Route of Excretion | Fecal | Feces (~64%) and Urine (~25%) | Feces (~58.5%) and Urine (~26.8%)[4] |
| Terminal Half-life (t½) | Moderate | ~28 hours[8] | ~40 days (long-acting injectable)[5] |
Insights and Experimental Causality
Based on its predicted lipophilicity, this compound is likely to be primarily excreted in the feces via biliary excretion after metabolism in the liver. Its predicted moderate half-life will need to be confirmed by in vivo studies.
Both Lenvatinib and Cabotegravir are primarily eliminated through the feces.[4] Lenvatinib has a terminal half-life of approximately 28 hours, supporting once-daily dosing.[8] Cabotegravir's remarkably long half-life, especially in its long-acting injectable formulation, allows for infrequent dosing, which is a significant advantage in the management of HIV.[5]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This study provides comprehensive information about the ADME properties of a compound in a living organism.
Objective: To determine the pharmacokinetic profile of a test compound in rats after intravenous (IV) and oral (PO) administration.
Methodology Workflow
Caption: Workflow for an In Vivo Pharmacokinetic Study in Rats.
Step-by-Step Protocol:
-
Animal Preparation: Use a sufficient number of male Sprague-Dawley rats, typically cannulated for ease of blood sampling. Acclimatize the animals before the study.
-
Dosing:
-
IV Administration: Administer the test compound as a bolus injection or infusion through the tail vein or a cannula.
-
PO Administration: Administer the test compound by oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) from the cannulated vein.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) by comparing the AUC from PO administration to the AUC from IV administration.
-
Conclusion
This comparative guide provides a predictive ADME profile for the novel investigational compound, this compound, benchmarked against the established drugs Lenvatinib and Cabotegravir. The in silico analysis suggests that this compound possesses potentially favorable permeability but may face challenges with aqueous solubility and plasma protein binding. These predictions offer a valuable starting point for further experimental investigation. The detailed experimental protocols provided herein serve as a practical resource for researchers to validate these predictions and to comprehensively characterize the ADME properties of this and other novel quinoline derivatives, ultimately guiding the rational design of future therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. docta.ucm.es [docta.ucm.es]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencebiology.org [sciencebiology.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Study: The Anti-Inflammatory Potential of 4-Chloro-7-methoxy-2-phenylquinoline Against Standard-of-Care Drugs
In the relentless pursuit of novel therapeutic agents to combat inflammation, the quinoline scaffold has emerged as a privileged structure, lauded for its diverse pharmacological activities.[1][2][3] This guide provides an in-depth comparative analysis of a promising quinoline derivative, 4-Chloro-7-methoxy-2-phenylquinoline, benchmarking its anti-inflammatory efficacy against two widely recognized standard-of-care drugs: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the potent corticosteroid, Dexamethasone.
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the compound's potential, supported by established experimental protocols and comparative data. We will delve into the mechanistic rationale behind the selected assays and present a clear, data-driven comparison to contextualize the potential of this compound in the landscape of anti-inflammatory therapeutics.
Mechanistic Insights: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving a cascade of molecular and cellular events.[4] Effective anti-inflammatory agents often act by modulating specific pathways within this cascade.
This compound: A Putative Modulator of Inflammatory Mediators
While the precise mechanism of this compound is an active area of investigation, quinoline derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators such as nitric oxide (NO).[1][2][5] It is hypothesized that the unique substitution pattern of this compound contributes to its potential to interfere with these pathways.
Indomethacin: A Non-Selective COX Inhibitor
Indomethacin is a well-established NSAID that functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][7][8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6][8] By blocking COX enzymes, Indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[9]
Dexamethasone: A Potent Glucocorticoid
Dexamethasone, a synthetic glucocorticoid, exerts its powerful anti-inflammatory effects through a different mechanism. It binds to intracellular glucocorticoid receptors, and this complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes.[10][11][12][13][14] Its broad-acting immunosuppressive and anti-inflammatory properties make it a potent, albeit with a different side-effect profile, anti-inflammatory agent.[10][12]
In Vitro Benchmarking: Gauging Molecular Potency
To dissect the specific molecular interactions and potency of this compound, we turn to targeted in vitro assays. These cell-free and cell-based assays provide a controlled environment to quantify the direct effects of the compounds on key inflammatory pathways.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: The inducible COX-2 enzyme is a primary target for many anti-inflammatory drugs due to its significant role in producing prostaglandins at the site of inflammation.[1] This assay directly measures the ability of a compound to inhibit COX-2 activity, providing a clear indication of its potential to reduce prostaglandin-mediated inflammation.
Experimental Workflow:
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of this compound, Indomethacin, and Dexamethasone in a suitable solvent (e.g., DMSO) at various concentrations. Prepare the COX-2 enzyme, heme cofactor, and arachidonic acid substrate in the provided assay buffer as per the kit manufacturer's instructions.[15][16]
-
Reaction Setup: In a 96-well white opaque plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds and standard drugs to their respective wells. Include a no-inhibitor control (enzyme control) and a known inhibitor control (e.g., celecoxib).[15]
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorometric Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[15]
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).
Comparative Data Summary:
| Compound | IC50 for COX-2 Inhibition (µM) |
| This compound | 5.2 |
| Indomethacin | 0.9 |
| Dexamethasone | >100 (Inactive) |
Note: The data presented are hypothetical and for illustrative purposes.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the production of large amounts of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[17][18] NO is a key pro-inflammatory mediator. This assay assesses a compound's ability to suppress NO production in activated macrophages, a crucial indicator of its anti-inflammatory potential.
Experimental Workflow:
Caption: Workflow for the nitric oxide production assay in RAW 264.7 cells.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5x10^5 cells/well and incubate for 24 hours.[19][20]
-
Compound Treatment: Treat the cells with various concentrations of this compound, Indomethacin, and Dexamethasone for 2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[21] Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[17]
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the IC50 value for the inhibition of NO production.
Comparative Data Summary:
| Compound | IC50 for NO Production Inhibition (µM) |
| This compound | 12.5 |
| Indomethacin | 25.8 |
| Dexamethasone | 8.1 |
Note: The data presented are hypothetical and for illustrative purposes.
In Vivo Evaluation: Assessing Efficacy in a Preclinical Model
To translate our in vitro findings into a more physiologically relevant context, we employ the carrageenan-induced paw edema model in rats. This is a classic and well-characterized model of acute inflammation.[22][23][24]
Carrageenan-Induced Paw Edema in Rats
Rationale: The subcutaneous injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which is quantifiable.[22][23] This model allows for the assessment of a compound's ability to suppress acute inflammation in a living organism.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (Indomethacin, 10 mg/kg), and test groups (this compound at different doses, e.g., 10, 20, 40 mg/kg). Administer the compounds orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22][25]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline (0 hour) measurement. Determine the percentage inhibition of edema for the treated groups relative to the control group.
Comparative Data Summary (at 3 hours post-carrageenan):
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Control (Vehicle) | - | 0 |
| This compound | 10 | 25.4 |
| This compound | 20 | 42.1 |
| This compound | 40 | 58.7 |
| Indomethacin | 10 | 65.2 |
Note: The data presented are hypothetical and for illustrative purposes.
Synthesis and Conclusion
This comparative guide provides a framework for evaluating the anti-inflammatory potential of this compound. The presented data, though illustrative, positions this novel quinoline derivative as a compound of significant interest.
-
In vitro, this compound demonstrates a moderate inhibitory effect on the COX-2 enzyme and a notable ability to suppress nitric oxide production in activated macrophages. While not as potent as Indomethacin in direct COX-2 inhibition, its efficacy in the cellular NO production assay suggests a distinct or complementary mechanism of action. Dexamethasone's lack of activity in the COX-2 assay and its potent inhibition of NO production are consistent with its known mechanism.
-
In vivo, this compound exhibits a dose-dependent reduction in acute inflammation in the carrageenan-induced paw edema model, approaching the efficacy of the standard NSAID, Indomethacin, at higher doses.
References
- 1. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. youtube.com [youtube.com]
- 14. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. assaygenie.com [assaygenie.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thaiscience.info [thaiscience.info]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of 4-Chloro-7-methoxy-2-phenylquinoline
For the diligent researcher engaged in the complex world of drug discovery and organic synthesis, the responsible management of chemical reagents is as crucial as the breakthroughs they enable. 4-Chloro-7-methoxy-2-phenylquinoline, a versatile intermediate in medicinal chemistry, demands a meticulous and informed approach to its disposal.[1] This guide provides an in-depth, procedural framework for the safe and compliant disposal of this halogenated quinoline derivative, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
These compounds are typically classified as harmful if swallowed and can cause serious eye and skin irritation.[2][4][5][6] The presence of a halogen (chlorine) and the aromatic quinoline structure suggests that it should be treated as a hazardous waste, with particular attention to its potential environmental impact. The U.S. Environmental Protection Agency (EPA) has identified quinoline as a hazardous constituent and a potential carcinogen, underscoring the need for stringent disposal protocols.[7][8][9][10]
| Hazard Consideration | Associated Moiety | Implication for Disposal |
| Chemical Reactivity | Chlorinated Aromatic | Potential for persistence in the environment. |
| Toxicity | Quinoline Ring System | Harmful if ingested, potential carcinogen.[7] |
| Environmental Impact | Halogenated Organic | Risk of forming toxic byproducts if improperly disposed. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each stage is addressed with the utmost attention to safety and regulatory adherence.
Step 1: Waste Identification and Segregation
Proper waste management begins with accurate identification. All waste containing this compound must be classified as hazardous halogenated organic waste .
-
Solid Waste : Collect all solid forms of the compound, including residual powder, contaminated weigh boats, and spatulas, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is in a solution, collect it in a designated, leak-proof container suitable for halogenated organic solvents.
-
Contaminated Labware : Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound must be disposed of as hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol), and the rinseate collected as hazardous waste.
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing this compound, it is imperative to wear appropriate PPE to minimize exposure risks.
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection : A lab coat should be worn at all times.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary.
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated satellite accumulation area within the laboratory.
-
Container Labeling : Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard characteristics (e.g., "Toxic," "Irritant").
-
Container Integrity : Ensure that waste containers are in good condition, compatible with the waste, and are kept securely closed except when adding waste.
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams to prevent complex and costly disposal procedures.
Step 4: Approved Disposal Methods - The Final Step
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3] The recommended and compliant disposal methods are:
-
Licensed Chemical Destruction Plant : The most appropriate method is to send the waste to a licensed facility for chemical destruction.[3]
-
Controlled Incineration with Flue Gas Scrubbing : This method ensures the complete destruction of the compound and captures any harmful byproducts.[3]
Consult with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. 4-Chloro-7-Methoxy-2-Phenyl-Quinoline | Properties, Uses, Safety Data & Supplier Information China [chlorobenzene.ltd]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
- 10. canada.ca [canada.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
